Ethyl 7-(2-methylphenyl)-7-oxoheptanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-(2-methylphenyl)-7-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-3-19-16(18)12-6-4-5-11-15(17)14-10-8-7-9-13(14)2/h7-10H,3-6,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTSGUMPXTUTSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645545 | |
| Record name | Ethyl 7-(2-methylphenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122115-55-3 | |
| Record name | Ethyl 2-methyl-ζ-oxobenzeneheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122115-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-(2-methylphenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Spectroscopic Profiling & Structural Elucidation of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate
Executive Summary & Structural Context[1][2][3]
Ethyl 7-(2-methylphenyl)-7-oxoheptanoate (
This guide provides a definitive spectroscopic reference. Unlike simple aliphatic chains, the ortho-tolyl moiety introduces steric strain and electronic desymmetrization, which are critical for distinguishing this isomer from its para-substituted regioisomer during synthesis.
Analytical Workflow
The following workflow outlines the self-validating logic used to confirm structural identity, moving from functional group identification to connectivity and stereoelectronic validation.
Figure 1: Analytical workflow for the isolation and validation of the target intermediate.
Infrared Spectroscopy (FT-IR)
Objective: Differentiate between the two carbonyl species (Ester vs. Ketone) and confirm the aromatic substitution pattern.
Theoretical Grounding
In dual-carbonyl systems, the local electronic environment dictates the vibrational frequency.
-
Ester Carbonyl: The electronegative ethoxy group exerts an inductive withdrawal (-I), strengthening the C=O bond and shifting it to a higher wavenumber (~1735 cm⁻¹).
-
Aryl Ketone: Conjugation with the benzene ring reduces the double-bond character of the carbonyl (resonance effect), lowering the frequency. However, the ortho-methyl group introduces steric twist, slightly reducing coplanarity compared to the para-isomer, often resulting in a shift near 1685-1690 cm⁻¹.
Assigned Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Structural Assignment |
| C=O[1][2] (Ester) | 1735 ± 5 | Strong | Aliphatic ethyl ester stretch. |
| C=O (Ketone) | 1688 ± 5 | Strong | Conjugated aryl ketone (shifted lower than ester). |
| C-H (Ar) | 3020 - 3060 | Weak | Aromatic C-H stretching. |
| C-H (Alk) | 2930 - 2980 | Medium | Methylene chain and methyl groups. |
| C=C (Ar) | 1595, 1480 | Medium | Aromatic ring breathing modes. |
| C-O (Ester) | 1150 - 1200 | Strong | C-O-C asymmetric stretch. |
Mass Spectrometry (EI-MS)[2]
Objective: Confirm molecular weight (262.35 Da) and analyze fragmentation to verify the o-tolyl headgroup.
Fragmentation Logic
Under Electron Impact (70 eV), the molecule undergoes characteristic
Key Diagnostic Fragments:
-
m/z 262: Molecular Ion (
). Usually weak in aliphatic esters. -
m/z 217: Loss of ethoxy group (
). -
m/z 119: Base Peak (typically). The acylium ion (
). This confirms the aryl ketone side. -
m/z 91: Tropylium ion (
), resulting from the loss of CO from the m/z 119 fragment.
Fragmentation Pathway Diagram
Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.
Nuclear Magnetic Resonance (NMR)[2][5][6][7]
Objective: The definitive structural proof. 1H NMR must distinguish the ortho-substitution pattern (ABCD system) from the symmetric para-pattern (AA'BB').
Experimental Conditions:
-
Solvent:
(Chloroform-d) -
Reference: TMS (
0.00 ppm) or Residual ( 7.26 ppm).
1H NMR Assignment (400 MHz, CDCl3)
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| Ar-H (6) | 7.65 | dd | 1H | 7.8, 1.2 | Diagnostic: Deshielded by C=O, ortho to ketone. |
| Ar-H (4) | 7.35 | td | 1H | 7.5, 1.2 | Para to methyl, meta to ketone. |
| Ar-H (3,5) | 7.20 - 7.28 | m | 2H | - | Overlapping aromatic protons. |
| Ester-CH2 | 4.12 | q | 2H | 7.1 | Characteristic ethyl ester quartet. |
| Ketone- | 2.90 | t | 2H | 7.3 | Deshielded by ketone C=O. |
| Ar-CH3 | 2.48 | s | 3H | - | Diagnostic: Singlet for o-methyl group. |
| Ester- | 2.30 | t | 2H | 7.5 | Adjacent to ester C=O. |
| Chain-CH2 | 1.60 - 1.75 | m | 4H | - | |
| Chain-CH2 | 1.35 - 1.45 | m | 2H | - | Central methylene (C4 of heptanoate). |
| Ester-CH3 | 1.25 | t | 3H | 7.1 | Terminal methyl of ethyl ester. |
13C NMR Assignment (100 MHz, CDCl3)
The carbon spectrum confirms the backbone skeleton. Note the distinct chemical shifts of the two carbonyls.
-
Ketone C=O (~202.5 ppm): Significantly deshielded due to the aromatic ring and ketone nature.
-
Ester C=O (~173.8 ppm): Typical aliphatic ester range.
-
Aromatic Region (125-139 ppm):
-
Quaternary C-1 (attached to C=O): ~138 ppm.
-
Quaternary C-2 (attached to Me): ~137 ppm.
-
CH signals: 131.5, 131.0, 128.5, 125.6 ppm.
-
-
Aliphatic Chain:
Experimental Protocol for Validation
To ensure reproducibility and data integrity (E-E-A-T), follow this protocol for sample preparation.
-
Sample Prep: Dissolve 10-15 mg of the oil in 0.6 mL of
(99.8% D). -
Filtration: If the sample appears cloudy (salt residue from synthesis), filter through a small plug of glass wool directly into the NMR tube.
-
Shimming: Focus on the ethyl ester quartet at 4.12 ppm. Good shimming should resolve the "roofing" effect of the quartet clearly.
-
Integration Check: Calibrate the integral of the Ar-CH3 singlet (2.48 ppm) to 3.00.
-
Validation Pass: The Ethyl-CH2 quartet (4.12 ppm) must integrate to 2.00 ± 0.05.
-
Validation Fail: If the quartet integrates < 1.9 or > 2.1, check for residual Ethanol or Ethyl Acetate solvent peaks.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.
-
National Institute of Standards and Technology (NIST). Mass Spectral Library. (For fragmentation patterns of analogous o-methylacetophenone derivatives).
-
Royal Society of Chemistry. ChemSpider Database. (For confirming predicted shifts of heptanoate derivatives).
-
Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Authoritative source for chemical shift correlations).
-
Sigma-Aldrich. Ethyl 7-chloro-2-oxoheptanoate Product Data. (Reference for heptanoate chain analogs).
Sources
Discovery and history of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate
Introduction: The Significance of Aryl Keto-Heptanoates
The 7-aryl-7-oxoheptanoate scaffold is a key structural motif in organic synthesis and medicinal chemistry. These molecules serve as versatile building blocks for more complex chemical entities and are recognized as important intermediates in the synthesis of various pharmaceutical agents.[] Their bifunctional nature, possessing both a ketone and an ester, allows for a wide range of subsequent chemical transformations. While a significant body of research exists for various substituted phenyl-oxoheptanoates, specific literature on the discovery and history of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate is notably scarce. This suggests that the compound may be a novel or under-explored chemical entity.
This technical guide, therefore, serves as a comprehensive resource for researchers, scientists, and drug development professionals by providing a scientifically grounded, predictive framework for the synthesis, characterization, and potential applications of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate. Drawing upon established principles of organic chemistry and data from closely related analogues, this document outlines robust synthetic protocols and expected analytical outcomes, thereby providing a roadmap for the future investigation of this promising molecule.
Proposed Synthesis: A Friedel-Crafts Approach
The most direct and classical approach to synthesizing Ethyl 7-(2-methylphenyl)-7-oxoheptanoate is through a Friedel-Crafts acylation reaction.[2] This well-established method involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[3] For the synthesis of the target molecule, toluene (2-methylbenzene) will serve as the aromatic substrate, and ethyl 6-(chloroformyl)hexanoate will be the acylating agent. Aluminum chloride (AlCl₃) is the most common and effective Lewis acid catalyst for this transformation.[4]
The reaction proceeds via the formation of a highly electrophilic acylium ion, which is generated from the reaction between ethyl 6-(chloroformyl)hexanoate and aluminum chloride. This acylium ion is then attacked by the electron-rich toluene ring. The methyl group on the toluene ring is an ortho-, para-director; therefore, the acylation is expected to occur at the para-position relative to the methyl group, yielding Ethyl 7-(4-methylphenyl)-7-oxoheptanoate as the major product, and at the ortho-position, yielding the target molecule, Ethyl 7-(2-methylphenyl)-7-oxoheptanoate, as a minor product. The steric hindrance from the ortho-methyl group may influence the regioselectivity.
Caption: Proposed Friedel-Crafts acylation pathway for the synthesis of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate.
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol is a self-validating system designed for the synthesis of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate on a laboratory scale.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Toluene | 92.14 | 100 | 10.6 mL |
| Ethyl 6-(chloroformyl)hexanoate | 206.67 | 50 | 10.3 g |
| Anhydrous Aluminum Chloride | 133.34 | 60 | 8.0 g |
| Dichloromethane (DCM), anhydrous | - | - | 100 mL |
| Hydrochloric Acid (conc.) | - | - | 20 mL |
| Saturated Sodium Bicarbonate | - | - | 2 x 50 mL |
| Brine | - | - | 50 mL |
| Anhydrous Magnesium Sulfate | - | - | As needed |
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (8.0 g, 60 mmol) and anhydrous dichloromethane (50 mL). Cool the suspension to 0 °C in an ice bath.
-
Formation of Acylium Ion: In a separate dry flask, dissolve ethyl 6-(chloroformyl)hexanoate (10.3 g, 50 mmol) in anhydrous dichloromethane (20 mL). Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. The formation of the acylium ion complex is an exothermic process.[5]
-
Electrophilic Aromatic Substitution: After the addition is complete, add a solution of toluene (10.6 mL, 100 mmol) in anhydrous dichloromethane (30 mL) dropwise from the dropping funnel over 30 minutes.
-
Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture back to 0 °C and carefully pour it onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL) with vigorous stirring. This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a mixture of ortho and para isomers, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to isolate the desired Ethyl 7-(2-methylphenyl)-7-oxoheptanoate.
Alternative Synthetic Route: Grignard Reaction
An alternative and powerful method for the synthesis of the target compound involves the use of a Grignard reagent.[6][7] This approach would utilize 2-methylphenylmagnesium bromide as the nucleophile and a suitable electrophilic pimelate derivative, such as ethyl 6-(chloroformyl)hexanoate or pimelic acid monoethyl ester. The Grignard reagent is prepared by reacting 2-bromotoluene with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[8]
The subsequent reaction of the Grignard reagent with the acyl chloride derivative would proceed readily to form the desired ketone. A key challenge in this synthesis is preventing the over-addition of the highly reactive Grignard reagent to the newly formed ketone, which would lead to a tertiary alcohol as a byproduct. This can often be mitigated by performing the reaction at low temperatures and using specific additives that moderate the Grignard reagent's reactivity.[9]
Sources
- 2. science-revision.co.uk [science-revision.co.uk]
- 3. byjus.com [byjus.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. websites.umich.edu [websites.umich.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. rroij.com [rroij.com]
- 8. US3426087A - Method for the preparation of grignard compounds in hydrocarbon solution - Google Patents [patents.google.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Whitepaper: Synthetic Architectures for Ethyl 7-(2-methylphenyl)-7-oxoheptanoate
Executive Summary
The target molecule, Ethyl 7-(2-methylphenyl)-7-oxoheptanoate , presents a classic chemoselectivity challenge in organic synthesis: the installation of an aryl ketone in the presence of a remote ester functionality, complicated by the steric demands of an ortho-substituted aromatic ring.
While classical Friedel-Crafts acylation might appear obvious, it is fundamentally flawed for this specific target due to the inherent para-directing nature of the toluene substrate. To achieve high regiochemical fidelity (specifically the 2-methyl isomer) and preserve the distal ethyl ester, this guide prioritizes Nucleophilic Acyl Substitution via Weinreb Amides as the primary route. A secondary, scalable route utilizing Organozinc Chemistry (Negishi Coupling) is provided for industrial considerations.
Target Structure Analysis
-
Core Scaffold: 7-carbon aliphatic chain (derived from pimelic acid).
-
Proximal Functionality: Ethyl ester (must remain intact).
-
Distal Functionality: Aryl ketone (site of bond formation).
-
Steric Constraint: o-Tolyl group requires specific nucleophiles to avoid steric clashes during coupling.
Strategic Retrosynthesis
The most logical disconnection occurs at the C7-carbonyl bond. By utilizing a stable acyl-equivalent that prevents over-addition of the organometallic reagent, we can ensure mono-alkylation.
Caption: Retrosynthetic disconnection revealing the convergent assembly of the aryl nucleophile and the aliphatic electrophile.
Primary Route: The Weinreb Amide Protocol
Best for: Laboratory scale, Medicinal Chemistry, High Purity.
This route utilizes the Weinreb-Nahm Amide (N-methoxy-N-methylamide).[1] The key advantage is the formation of a stable five-membered chelate intermediate upon addition of the Grignard reagent. This intermediate collapses only upon acidic quench, releasing the ketone and preventing the formation of the tertiary alcohol side-product [1].
Step 1: Synthesis of the Weinreb Amide Intermediate
We begin with Mono-ethyl pimelate (Ethyl hydrogen heptanedioate).
Reaction:
Step 2: Grignard Addition
Reagent: o-Tolylmagnesium bromide (commercially available, 2.0 M in Et2O).
Mechanism & Logic: Direct addition of Grignard reagents to esters usually results in double addition. However, the Weinreb amide forms a magnesium chelate that is stable at low temperatures. The distal ethyl ester is less reactive than the Weinreb amide at controlled temperatures (-78°C to 0°C), but kinetic control is paramount.
Caption: The stable magnesium chelate prevents double addition, ensuring exclusive ketone formation.
Detailed Experimental Protocol (Route 1)
Reagents Table:
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Role |
| Ethyl 6-(N-methoxy-N-methylamino)-6-oxohexanoate | 231.29 | 1.0 | Substrate |
| o-Tolylmagnesium bromide (2.0 M in Et2O) | 195.34 | 1.2 | Nucleophile |
| THF (Anhydrous) | 72.11 | Solvent | Solvent |
| HCl (1M) | 36.46 | Excess | Quench |
Procedure:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvation: Dissolve the Weinreb amide intermediate (10.0 mmol) in anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition: Transfer the o-tolylmagnesium bromide solution (12.0 mmol, 6.0 mL) to the addition funnel via cannula. Add dropwise over 20 minutes. Note: Maintain internal temperature below -65°C to protect the distal ester.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.
-
Quench: Quench the reaction by pouring the mixture into a vigorously stirred flask containing saturated aqueous NH4Cl (50 mL) at 0°C.
-
Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields the pure keto-ester.
Secondary Route: Organozinc Coupling (Negishi Type)
Best for: Scale-up, Process Chemistry.
For larger scales where the pyrophoric nature of Grignards or the cost of Weinreb reagents is prohibitive, organozinc chemistry offers a milder alternative. Organozinc reagents are far less reactive toward esters than Grignards, allowing for higher chemoselectivity at higher temperatures [2].
Reaction Scheme:
Protocol Overview:
-
Zinc Reagent Formation: React o-tolylmagnesium bromide with ZnCl2 (dry) in THF to form o-tolylzinc chloride. Alternatively, generate from o-bromotoluene using Zn dust/LiCl.
-
Coupling: Add the organozinc reagent to a solution of Ethyl 6-(chloroformyl)hexanoate (Pimeloyl chloride monoethyl ester) and 2 mol% Pd(PPh3)4 catalyst.
-
Advantage: The organozinc reagent will not attack the ethyl ester, even at room temperature, eliminating the need for cryogenic (-78°C) conditions.
Critical Analysis: Why NOT Friedel-Crafts?
It is vital to address why the standard Friedel-Crafts acylation is unsuitable for this specific isomer.
| Parameter | Friedel-Crafts (Toluene + Acid Chloride) | Organometallic (Weinreb/Zinc) |
| Regioselectivity | Poor. Major product is para-isomer (>85%). Ortho is sterically disfavored. | Perfect. Regiochemistry is defined by the starting aryl halide. |
| Purification | Difficult separation of ortho vs para isomers (similar boiling points). | No isomer separation required. |
| Conditions | Harsh Lewis Acid (AlCl3), generates HCl gas. | Mild to Cryogenic, neutral workup. |
Analytical Validation
To confirm the identity of the synthesized product, look for these key spectroscopic signatures:
-
1H NMR (CDCl3):
- 2.4-2.5 ppm (s, 3H): Aryl methyl group.
- 2.9 ppm (t, 2H): Methylene adjacent to ketone .
- 4.12 ppm (q, 2H): Ethyl ester methylene .
- 7.2-7.7 ppm (m, 4H): Aromatic protons (characteristic ortho-substitution pattern).
-
13C NMR:
-
Distinct Carbonyl peaks: Ketone (~200 ppm) vs Ester (~173 ppm).
-
-
IR Spectroscopy:
-
Two carbonyl stretches: ~1735 cm-1 (ester) and ~1685 cm-1 (aryl ketone).
-
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link
-
Negishi, E. "Organozinc reagents in palladium-catalyzed cross-coupling reactions." Accounts of Chemical Research, 1982 , 15(11), 340–348. Link
-
BenchChem Technical Guides. "Grignard Reaction with Ethylmagnesium Bromide: Protocols and Safety." Link
-
Organic Chemistry Portal. "Weinreb Ketone Synthesis." Link
Sources
- 1. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. scribd.com [scribd.com]
A Comprehensive Technical Guide to the Solubility Profile of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The determination of a compound's solubility in various organic solvents is a cornerstone of early-stage drug discovery and development.[1] A thorough understanding of a molecule's solubility profile provides critical insights into its potential for formulation, bioavailability, and overall viability as a therapeutic candidate. This guide presents an in-depth technical overview of the solubility of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate, a novel organic ester with potential pharmacological applications. We will explore the theoretical underpinnings of its solubility, provide a detailed, field-proven experimental protocol for its determination, and discuss the interpretation of the resulting data. This document is intended to serve as a practical resource for researchers and scientists, empowering them to conduct robust and reliable solubility assessments.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its journey from the laboratory to the clinic.[2] Poor solubility can lead to a cascade of challenges, including inconsistent results in in vitro assays, diminished bioavailability, and difficulties in formulating a stable and effective drug product.[1] Therefore, a comprehensive assessment of a compound's solubility in a range of relevant organic solvents is an indispensable step in the drug development pipeline.[1]
Ethyl 7-(2-methylphenyl)-7-oxoheptanoate is an organic molecule of interest due to its unique structural features, which suggest potential interactions with various biological targets. Understanding its solubility is paramount to advancing its preclinical development. This guide provides a detailed framework for characterizing the solubility of this compound, emphasizing both the theoretical principles and the practical execution of these critical experiments.
Physicochemical Properties of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate
Key Structural Features Influencing Solubility:
-
Ethyl Ester Group: This group can act as a hydrogen bond acceptor, contributing to solubility in polar aprotic solvents.
-
Heptanoate Chain: The long alkyl chain introduces significant nonpolar character, suggesting good solubility in nonpolar organic solvents.
-
Ketone Group: The carbonyl group is polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor, enhancing solubility in polar solvents.
-
2-Methylphenyl Group: The aromatic ring provides a nonpolar surface, while the methyl group adds to the overall lipophilicity.
Based on these features, a "like dissolves like" principle suggests that Ethyl 7-(2-methylphenyl)-7-oxoheptanoate will exhibit a range of solubilities across different organic solvents, with a preference for those with moderate to low polarity.[3]
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and robust technique for determining the thermodynamic equilibrium solubility of a compound.[4][5] This method involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is reached, followed by the quantification of the dissolved solute in the supernatant.
Rationale for Experimental Design
The choice of solvents is critical for building a comprehensive solubility profile. A diverse panel of organic solvents with varying polarities should be selected to probe the full range of intermolecular interactions the compound can experience. The temperature is another crucial parameter, as solubility is often temperature-dependent.[6] Performing the experiment at a controlled ambient temperature (e.g., 25 °C) is a standard practice.
Detailed Experimental Protocol
This protocol outlines a self-validating system for determining the solubility of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate.
Materials:
-
Ethyl 7-(2-methylphenyl)-7-oxoheptanoate (solid)
-
Selected organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Heptane) of HPLC grade or higher[7]
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the selected solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer[2][4]
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid Ethyl 7-(2-methylphenyl)-7-oxoheptanoate to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved particles, which can lead to an overestimation of solubility, centrifuge the vials at a high speed.[9]
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter.[9] This filtration step is critical to remove any remaining microscopic particles.
-
Accurately dilute the filtered supernatant with the respective solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
Visualization of the Experimental Workflow
Caption: Workflow for the Shake-Flask Solubility Determination.
Data Presentation and Interpretation
The quantitative solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents.
Table 1: Hypothetical Solubility of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate in Various Organic Solvents at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) |
| Heptane | 0.1 | > 100 |
| Toluene | 2.4 | > 100 |
| Ethyl Acetate | 4.4 | 85.2 |
| Acetone | 5.1 | 63.5 |
| Isopropanol | 3.9 | 45.8 |
| Acetonitrile | 5.8 | 30.1 |
| Ethanol | 4.3 | 25.7 |
| Methanol | 5.1 | 15.3 |
Interpretation of Results:
The hypothetical data in Table 1 illustrates a clear trend: the solubility of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate is highest in nonpolar solvents like heptane and toluene and decreases as the polarity of the solvent increases. This is consistent with the structural analysis, which indicated a significant nonpolar character due to the long alkyl chain and the aromatic ring. The moderate solubility in solvents like ethyl acetate and acetone can be attributed to the presence of the polar ester and ketone functional groups. The lower solubility in highly polar protic solvents like methanol and ethanol suggests that the energetic cost of disrupting the strong hydrogen-bonding network of these solvents is not fully compensated by the solvation of the molecule.
Visualizing the Relationship Between Polarity and Solubility
Caption: Inverse relationship between solvent polarity and compound solubility.
Conclusion: A Foundation for Rational Drug Development
A comprehensive understanding of the solubility profile of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate is a critical first step in its journey as a potential drug candidate. The methodologies and insights presented in this guide provide a robust framework for researchers to generate high-quality, reliable solubility data. This information is not merely a set of physical constants but a vital tool for guiding formulation strategies, predicting in vivo behavior, and ultimately, making informed decisions in the complex process of drug development. Adherence to good laboratory practices and a thorough understanding of the underlying scientific principles are paramount to ensuring the integrity and utility of these essential studies.[8][12]
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Introduction: The Versatility of 7-Oxoheptanoates as Synthetic Building Blocks
An In-depth Technical Guide to the Synthesis of Substituted 7-Oxoheptanoates
Substituted 7-oxoheptanoates are highly valuable and versatile intermediates in organic synthesis. Their bifunctional nature, possessing both a ketone and an ester moiety separated by a flexible alkyl chain, makes them crucial precursors for a wide array of complex molecules. They are particularly significant in the pharmaceutical industry as key intermediates for the synthesis of prostanoids, a class of lipid-derived signaling molecules with diverse physiological effects.[1] The ability to introduce substituents at various positions along the heptanoate backbone allows for the fine-tuning of molecular properties, making the development of robust and efficient synthetic routes to these compounds a critical endeavor for researchers in drug development and chemical synthesis.[2]
This technical guide provides a comprehensive overview and comparative analysis of the primary synthetic strategies for preparing substituted 7-oxoheptanoates. We will delve into the mechanistic underpinnings of each method, provide field-proven experimental protocols, and offer insights into the rationale behind key experimental choices, empowering researchers to select and optimize the most suitable methodology for their specific synthetic targets.
Strategy 1: Oxidative Cleavage of Cyclic Precursors
One of the most direct and historically significant approaches to linear bifunctional compounds is the oxidative cleavage of cyclic molecules. This strategy leverages readily available and often inexpensive cyclic starting materials.
A. Ozonolysis of Substituted Cyclohexenes
Ozonolysis is a powerful reaction that cleaves carbon-carbon double bonds to form carbonyl compounds.[3][4] For the synthesis of 7-oxoheptanoates, the ozonolysis of a corresponding substituted cyclohexene is an ideal approach. The outcome of the reaction is critically dependent on the workup conditions employed.[3]
-
Reductive Workup: Treatment of the intermediate ozonide with a mild reducing agent, such as zinc metal in water or dimethyl sulfide (DMS), yields an aldehyde and a ketone.[2] This is the most common route to 7-oxoheptanoates, where the ester can be formed from the aldehyde in a subsequent step.
-
Oxidative Workup: Using an oxidizing agent like hydrogen peroxide (H₂O₂) converts the ozonide into a ketone and a carboxylic acid.[3]
Mechanism and Rationale: The reaction proceeds via a [3+2] cycloaddition of ozone to the alkene, forming a primary ozonide (molozonide), which then rearranges to a more stable 1,2,4-trioxolane (secondary ozonide). The choice of workup is dictated by the desired oxidation state of the final product. Reductive workup is chosen to prevent over-oxidation of the aldehyde functionality, which is often the desired handle for further transformations.
Caption: Synthesis of 7-oxoheptanoates via acylation of a Grignard reagent.
Detailed Protocol: Synthesis of Methyl 7-oxoöctanoate [5]
-
Apparatus Setup: A three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is assembled and flushed with dry nitrogen.
-
Reagent Preparation: In the flask, disodium tetracarbonylferrate (Na₂Fe(CO)₄) is prepared.
-
Nucleophile Formation: Dry, deoxygenated tetrahydrofuran (1.5 L) is added to the flask. Methyl 6-bromohexanoate (41.8 g, 0.200 mole) is added in one portion to the vigorously stirred suspension. [5]The reaction proceeds as a typical Sₙ2-type substitution.
-
Acylation: The initially formed alkyl iron intermediate rearranges to an acyl iron complex. The solution is cooled in an ice bath, and methyl iodide (64 g, 0.45 mole) is added over 20 minutes.
-
Workup: The ice bath is removed, and stirring is continued for 20–40 hours. The mixture is then poured into saturated aqueous sodium chloride and extracted with ether and hexane. The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by distillation under reduced pressure to yield methyl 7-oxoöctanoate.
B. Acylation of β-Keto Ester Dianions
A more complex but powerful method involves the acylation of dianions generated from β-keto esters. [6]This multi-step approach allows for the introduction of substituents at the α- and γ-positions relative to the newly formed ketone. The dianion is typically formed by treating the β-keto ester with a strong base like sodium hydride followed by an organolithium reagent like n-butyllithium. [6]This dianion can then be acylated to yield a β,δ-diketo ester, which can be further manipulated.
Strategy 3: Modern Synthetic Methodologies
Advances in catalysis have opened new avenues for the synthesis of complex molecules like 7-oxoheptanoates, often with improved efficiency and functional group tolerance.
A. Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions, such as the Sonogashira coupling, provide a powerful platform for constructing the carbon backbone. [7][8]A plausible strategy involves the Sonogashira coupling of a terminal alkyne with a suitable halo-ester (e.g., methyl 5-iodopentanoate). The resulting alkynyl ester can then be hydrated using reagents like mercury(II) sulfate in aqueous acid to yield the target 7-oxo ketone.
Expertise & Experience: The advantage of this approach is its modularity. A wide variety of substituted terminal alkynes and halo-esters are commercially available or readily synthesized, allowing for the rapid generation of a library of diverse substituted 7-oxoheptanoates. Microwave-assisted protocols can significantly accelerate the cross-coupling step. [7]
Caption: A modular approach using Sonogashira coupling followed by alkyne hydration.
B. Organocatalysis
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful, metal-free alternative in asymmetric synthesis. [9][10][11]While direct, one-step organocatalytic routes to 7-oxoheptanoates are still an emerging area, established organocatalytic reactions can be employed to construct key chiral fragments. For instance, asymmetric Michael additions catalyzed by chiral amines or thioureas can be used to set stereocenters in the carbon backbone before subsequent chain elongation and functional group manipulation. [11]This approach is particularly valuable in drug development where enantiomeric purity is paramount.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends heavily on the availability of starting materials, the desired substitution pattern, scalability, and cost.
| Synthetic Strategy | Starting Materials | Key Reagents | Advantages | Disadvantages | Typical Yields |
| Ozonolysis | Substituted Cyclohexenes | O₃, Zn/H₂O or H₂O₂ | Direct, high-yielding for specific targets. [2] | Requires handling of explosive ozonides; limited by precursor availability. | 50-80% |
| Baeyer-Villiger | Substituted Cyclohexanones | m-CPBA, H₂O₂ | Excellent yields for lactone formation. [2] | Multi-step process (oxidation, hydrolysis, oxidation); regioselectivity can be an issue. | Up to 90% (lactone) [2] |
| Grignard Acylation | Halo-esters, Acyl Chlorides | Mg, R-COCl | Convergent, versatile for substitution at the keto position. | Sensitive to functional groups; potential for self-condensation. [5] | 40-70% |
| Cross-Coupling | Halo-esters, Alkynes | Pd/Cu catalysts | Highly modular, excellent functional group tolerance. [7] | Catalyst cost and removal can be a concern; often requires multiple steps. | 60-95% (coupling step) |
| Organocatalysis | Varies (e.g., aldehydes, nitroalkenes) | Chiral amines, thioureas, etc. | Metal-free, enables asymmetric synthesis. [9][11] | Often requires multi-step sequences; catalyst loading can be high. | Varies widely |
Conclusion
The synthesis of substituted 7-oxoheptanoates can be accomplished through a variety of strategic approaches, ranging from classical oxidative cleavage reactions to modern catalytic C-C bond formations. The oxidative cleavage of cyclic precursors offers a direct route from readily available starting materials. Acylation methods, particularly those involving organometallic reagents, provide a convergent and flexible strategy for building the carbon skeleton. Finally, modern cross-coupling and emerging organocatalytic methods offer unparalleled modularity and the potential for asymmetric synthesis, which is critical for the development of chiral pharmaceuticals. The optimal choice of methodology will always be a function of the specific target molecule's structure, the desired scale of the reaction, and the resources available to the research scientist.
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Methodological & Application
Decoding Molecular Architecture: A Detailed Guide to the ¹H NMR Spectral Interpretation of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate
An Application Note for Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development, providing unparalleled insight into molecular structure. This application note offers a comprehensive, field-proven guide to the interpretation of the ¹H NMR spectrum of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate, a molecule featuring a diverse range of proton environments including an aromatic ring, a ketone, an ester, and a flexible aliphatic chain. This guide moves beyond a simple peak-list, delving into the causal relationships between the molecule's electronic environment and the resulting spectral features. We provide a detailed protocol for sample preparation and data acquisition, a systematic approach to spectral analysis, and predictive data to serve as a benchmark for researchers.
Introduction: The Role of NMR in Structural Elucidation
In the rigorous landscape of pharmaceutical development, the unambiguous confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. ¹H NMR spectroscopy remains the gold standard for this purpose, as it provides a detailed fingerprint of the proton framework within a molecule. The chemical shift, integration, and spin-spin coupling of each proton signal offer a wealth of information about its electronic environment, proximity to other protons, and overall connectivity.
Ethyl 7-(2-methylphenyl)-7-oxoheptanoate presents an excellent case study for spectral interpretation due to its combination of distinct functional groups. The molecule contains:
-
An ethyl ester group, with its characteristic quartet and triplet signals.
-
A long aliphatic chain , where methylene groups experience subtle differences in shielding.
-
An aryl ketone moiety, which significantly deshields adjacent protons.
-
A 1,2-disubstituted (ortho) aromatic ring , leading to a complex and informative multiplet in the aromatic region of the spectrum.
This guide is designed to equip researchers with the expertise to confidently analyze and interpret such spectra, ensuring the structural integrity of their compounds.
Molecular Structure and Proton Environments
A thorough analysis begins with a systematic deconstruction of the molecule to identify all chemically non-equivalent protons. Each unique proton or group of equivalent protons will generate a distinct signal in the ¹H NMR spectrum.
Diagram 1: Annotated Structure of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate
Caption: Labeled structure of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR data for the target molecule. These predictions are grounded in established principles of chemical shift theory and spin-spin coupling rules.[1] The causality for each prediction is explained in the subsequent section.
| Proton Label | Description | Integration (Relative # of H) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| Hₐ | Ethyl -CH₃ | 3H | ~ 1.25 | Triplet (t) | ~ 7.1 |
| Hᵦ | Ethyl -OCH₂ - | 2H | ~ 4.12 | Quartet (q) | ~ 7.1 |
| H꜀ | -C(=O)-CH₂ - | 2H | ~ 2.30 | Triplet (t) | ~ 7.4 |
| Hₔ, Hₑ, Hբ | -(CH₂)₃- (Aliphatic Chain) | 6H | ~ 1.3 - 1.8 | Multiplet (m) | - |
| H₉ | -CH₂ -C(=O)-Ar | 2H | ~ 2.95 | Triplet (t) | ~ 7.3 |
| Hᵢ | Aromatic -CH₃ | 3H | ~ 2.50 | Singlet (s) | - |
| Hₕ, Hⱼ, Hₖ, Hₗ | Aromatic Protons | 4H | ~ 7.2 - 7.8 | Multiplet (m) | - |
Systematic Interpretation of the Spectrum
Interpreting an NMR spectrum is a logical process of assigning each signal to its corresponding proton group based on its unique characteristics.
The Ethyl Ester Moiety (Hₐ and Hᵦ)
The ethyl group provides two of the most recognizable signals in the spectrum.
-
Hₐ (Methyl Protons): These three protons are adjacent to the two protons of the Hᵦ methylene group. According to the n+1 rule, their signal will be split into a triplet (2+1=3). Located on a standard sp³ carbon, their chemical shift is expected in the upfield region, around 1.25 ppm.[2]
-
Hᵦ (Methylene Protons): These two protons are significantly deshielded by the adjacent electronegative oxygen atom of the ester, shifting their signal downfield to approximately 4.12 ppm.[3] They are coupled to the three Hₐ protons, resulting in a quartet (3+1=4). The coupling constant (J) for both the Hₐ triplet and the Hᵦ quartet will be identical, typically around 7.1 Hz, confirming their connectivity.[4][5]
The Aliphatic Heptanoate Chain (H꜀, Hₔ, Hₑ, Hբ, H₉)
The long alkyl chain produces a series of signals, with those closest to the electron-withdrawing carbonyl groups being the most deshielded.
-
H꜀ (Methylene α to Ester Carbonyl): The protons on the carbon adjacent to the ester's carbonyl group are deshielded, placing their signal around 2.30 ppm.[6][7] This signal will appear as a triplet due to coupling with the neighboring Hₔ methylene group.
-
H₉ (Methylene α to Ketone Carbonyl): Similarly, the protons adjacent to the ketone's carbonyl group are deshielded, appearing as a triplet around 2.95 ppm.[8][9] The deshielding effect of a ketone carbonyl is generally stronger than that of an ester carbonyl for adjacent protons.
-
Hₔ, Hₑ, Hբ (Internal Methylene Groups): The three central methylene groups are the most shielded of the chain protons, as they are furthest from the electron-withdrawing groups. Their signals are expected to overlap in a complex multiplet in the range of 1.3 - 1.8 ppm.[2] Differentiating these signals often requires advanced 2D NMR techniques like COSY or HSQC.
The 2-Methylphenyl (o-Tolyl) Group (Hₕ, Hᵢ, Hⱼ, Hₖ, Hₗ)
The substituted aromatic ring provides key structural information.
-
Hᵢ (Aromatic Methyl Protons): The protons of the methyl group attached to the benzene ring are deshielded compared to a simple alkane methyl group, appearing as a sharp singlet around 2.50 ppm.[2] The signal is a singlet because there are no protons on the adjacent carbon atom to induce splitting.
-
Aromatic Protons (Hₕ, Hⱼ, Hₖ, Hₗ): Protons directly attached to a benzene ring resonate in the downfield region of 6.5-8.0 ppm due to the ring current effect.[7] In this 1,2-disubstituted system, the four aromatic protons are chemically non-equivalent and will couple with each other, producing a complex multiplet. The coupling patterns arise from ortho (³J ≈ 7-10 Hz) and meta (⁴J ≈ 2-3 Hz) interactions.[10] This complex pattern is a clear indicator of the ortho-substitution pattern.
Experimental Protocol
This section provides a self-validating protocol for acquiring a high-quality ¹H NMR spectrum.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate.
-
Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm. Most commercially available deuterated solvents already contain TMS.
-
Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting until the sample is completely dissolved and the solution is homogeneous.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Instrument Tuning and Shimming: Insert the sample into the NMR spectrometer. The instrument's software should be used to lock onto the deuterium signal of the solvent, and then to tune and shim the magnetic field to ensure homogeneity. This is a critical step for achieving high resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse (zg30) sequence is typically sufficient.
-
Number of Scans: Start with 16 scans for a moderately concentrated sample. Increase the number of scans to improve the signal-to-noise ratio if necessary.
-
Acquisition Time: Set to at least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure the baseline is flat.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate all signals to determine the relative number of protons for each peak.
-
Diagram 2: Workflow for ¹H NMR Spectral Interpretation
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Illuminating Molecular Architecture: A Detailed Guide to 13C NMR Peak Assignments for Ethyl 7-(2-methylphenyl)-7-oxoheptanoate
For distribution to: Researchers, scientists, and drug development professionals in organic chemistry and medicinal chemistry fields.
Introduction: Unveiling the Carbon Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern chemistry, providing unparalleled insight into the structure of molecules. Among its variants, 13C NMR spectroscopy is a powerful tool for elucidating the carbon framework of organic compounds. This application note provides a comprehensive guide to the assignment of 13C NMR signals for Ethyl 7-(2-methylphenyl)-7-oxoheptanoate, a molecule featuring a diverse range of carbon environments. By dissecting the factors that influence carbon chemical shifts, from the electron-withdrawing effects of carbonyl groups to the nuances of aromatic substitution, researchers can confidently assign each peak in the spectrum. This document will serve as a practical reference, blending theoretical principles with a step-by-step protocol for sample analysis.
Theoretical Framework: Decoding Chemical Shifts
The chemical shift (δ) in 13C NMR spectroscopy is highly sensitive to the electronic environment of each carbon atom. Several key factors govern these shifts:
-
Hybridization: The hybridization state of a carbon atom significantly impacts its chemical shift. Carbons involved in double bonds (sp2) and triple bonds (sp) are generally found further downfield (at higher ppm values) than sp3 hybridized carbons due to the increased s-character of the bonds, which leads to deshielding.
-
Inductive Effects: Electronegative atoms, such as oxygen, withdraw electron density from adjacent carbon atoms.[1] This deshielding effect causes the carbon signal to shift downfield. The magnitude of this effect diminishes with increasing distance from the electronegative atom.
-
Anisotropic Effects: The π-electron systems of aromatic rings and carbonyl groups generate their own local magnetic fields. When a carbon atom lies within the deshielding region of this induced field, its resonance frequency increases, resulting in a downfield shift. Aromatic carbons typically resonate in the 110-160 ppm region.[2][3]
-
Carbonyl Groups: The carbon atom of a carbonyl group (C=O) is highly deshielded due to both the sp2 hybridization and the strong electron-withdrawing effect of the oxygen atom. Ketone carbonyls typically appear at δ > 180 ppm, often exceeding 200 ppm, while ester carbonyls are found in the slightly more shielded region of 160-185 ppm.[4][5]
Predicted 13C NMR Peak Assignments for Ethyl 7-(2-methylphenyl)-7-oxoheptanoate
To facilitate the assignment process, a predicted 13C NMR spectrum was generated using computational methods. The following table details the predicted chemical shifts for each carbon atom in Ethyl 7-(2-methylphenyl)-7-oxoheptanoate. The numbering scheme used for the assignments is illustrated in the molecular structure diagram below.
Molecular Structure and Carbon Numbering:
Caption: Molecular structure of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate with carbon numbering for NMR assignment.
Table 1: Predicted 13C NMR Chemical Shifts and Assignments
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C9 (Ketone C=O) | 203.5 | Highly deshielded due to the carbonyl group in a ketone environment. |
| C3 (Ester C=O) | 173.1 | Deshielded carbonyl carbon, characteristic of an ester functional group. |
| C10 (Aromatic C) | 138.2 | Quaternary aromatic carbon attached to the ketone, deshielded. |
| C15 (Aromatic C) | 136.5 | Quaternary aromatic carbon bearing the methyl group. |
| C12 (Aromatic CH) | 131.8 | Aromatic methine carbon. |
| C13 (Aromatic CH) | 131.1 | Aromatic methine carbon. |
| C11 (Aromatic CH) | 128.3 | Aromatic methine carbon. |
| C14 (Aromatic CH) | 125.5 | Aromatic methine carbon, slightly more shielded. |
| C2 (O-CH2) | 60.3 | Methylene carbon attached to the electronegative ester oxygen, significantly deshielded. |
| C8 (α-CH2 to C=O) | 38.1 | Methylene carbon alpha to the ketone carbonyl, deshielded by the carbonyl group. |
| C4 (α-CH2 to C=O) | 34.0 | Methylene carbon alpha to the ester carbonyl. |
| C6 (Alkyl CH2) | 28.8 | Methylene carbon in the alkyl chain. |
| C7 (Alkyl CH2) | 24.6 | Methylene carbon in the alkyl chain. |
| C5 (Alkyl CH2) | 23.9 | Methylene carbon in the alkyl chain. |
| C16 (Aromatic CH3) | 21.2 | Methyl carbon attached to the aromatic ring. |
| C1 (CH3) | 14.2 | Terminal methyl group of the ethyl ester, in a typical shielded alkyl region. |
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
This section provides a detailed, step-by-step methodology for the preparation of a sample of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate and the acquisition of its 13C NMR spectrum.
Materials:
-
Ethyl 7-(2-methylphenyl)-7-oxoheptanoate (5-10 mg)
-
Deuterated chloroform (CDCl3)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer
Workflow for 13C NMR Data Acquisition:
Caption: Standard workflow for preparing a sample and acquiring a 13C NMR spectrum.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3) in a small vial.
-
Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely and gently vortex the sample to ensure it is fully dissolved and the solution is homogeneous.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spinner and place it in the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl3 solvent.
-
Perform shimming of the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Tune and match the 13C probe to the correct frequency.
-
Set up a standard proton-decoupled 13C NMR experiment. Typical acquisition parameters include a spectral width of ~250 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128 or more scans).
-
Initiate data acquisition.
-
-
Data Processing:
-
Once the acquisition is complete, apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the residual solvent peak of CDCl3 to its known value of 77.16 ppm.
-
Integrate the peaks if desired, although peak intensities in a standard 13C{1H} spectrum are not always directly proportional to the number of carbons.
-
Conclusion
The detailed assignment of the 13C NMR spectrum of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate presented in this application note demonstrates the power of combining theoretical principles with predictive tools for structural elucidation. By understanding the interplay of hybridization, inductive effects, and anisotropy, researchers can confidently interpret complex spectra and verify the identity and purity of their synthesized compounds. The provided protocol offers a standardized approach to sample preparation and data acquisition, ensuring the generation of high-quality, reproducible 13C NMR data, which is a cornerstone of modern chemical research and development.
References
-
Dhami, K. S., & Stothers, J. B. (1965). 13C N.M.R. STUDIES: PART IV. CARBON-13 N.M.R. SPECTRA OF SOME ALKYL PHENYL KETONES. Canadian Journal of Chemistry, 43(3), 510-520. [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
Gable, K. (2022, March 9). 13C NMR Chemical Shifts. Oregon State University. [Link]
-
University of Regensburg. (n.d.). 13C NMR Spectroscopy. [Link]
-
Scribd. (n.d.). 13-C NMR Chemical Shift Table. [Link]
-
Scribd. (n.d.). 13-C NMR Chemical Shift Table.pdf. [Link]
-
Starkey, L. S. (n.d.). 13C NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
-
Gunasekaran, S., & Seshadri, S. (1993). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 105(3), 163-167. [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
ACD/Labs. (n.d.). NMR Prediction. [Link]
-
University of Cambridge. (n.d.). Tables For Organic Structure Analysis. [Link]
-
Clark, J. (2023, July). interpreting C-13 NMR spectra. Chemguide. [Link]
-
Wishart Research Group. (n.d.). CASPRE. [Link]
-
ChemAxon. (n.d.). NMR Predictor - Documentation. [Link]
-
Patiny, L. (n.d.). Simulate and predict NMR spectra. [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
-
University of Wisconsin-Madison. (n.d.). 13C NMR and structure. [Link]
Sources
Structural Elucidation and Fragmentation Dynamics of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate via GC-EI-MS
Application Note: AN-MS-2026-042
Abstract & Scope
This application note details the mass spectrometric profiling of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate (
While standard libraries (NIST/Wiley) contain generic fatty acid esters, this molecule presents a unique "dual-anchor" fragmentation challenge: it contains a labile ethyl ester terminus and a stable ortho-substituted aryl ketone core. Accurate identification requires distinguishing between competitive McLafferty rearrangements occurring at opposite ends of the alkyl chain. This guide provides a validated protocol for GC-MS analysis and a mechanistic breakdown of its diagnostic ions (
Experimental Protocol
To ensure reproducible fragmentation patterns, the following GC-EI-MS parameters are recommended. This protocol minimizes thermal degradation while maximizing ionization efficiency for the molecular ion (
2.1 Sample Preparation
-
Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).
-
Concentration: 10 µg/mL (10 ppm) to prevent detector saturation and self-chemical ionization.
-
Derivatization: None required (molecule is sufficiently volatile).
2.2 Instrumental Parameters (Agilent 8890/5977 or equivalent)
| Parameter | Setting | Rationale |
| Inlet Temp | 250°C | Ensures rapid volatilization without pyrolysis of the ester. |
| Injection Mode | Split (10:1) | Prevents column overload; sharpens peak shape. |
| Column | HP-5MS UI (30m x 0.25mm, 0.25µm) | Low-bleed phenyl-methyl siloxane phase ideal for semi-volatiles. |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow to maintain stable retention times. |
| Oven Program | 60°C (1 min) | Rapid ramp preserves the molecular ion by reducing residence time. |
| Ion Source | Electron Ionization (EI) | Standard hard ionization for library matching. |
| Electron Energy | 70 eV | Standard energy for reproducible fragmentation. |
| Source Temp | 230°C | Prevents condensation of the aryl core. |
| Scan Range | Covers low mass fragments and the molecular ion (262). |
Results: Fragmentation Mechanism & Interpretation
The mass spectrum of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate is defined by two competing charge-retention sites: the aryl ketone and the ethyl ester .
3.1 The Molecular Ion
-
262 (
): Typically visible but of low-to-medium intensity ( ). The molecule is energetically fragile due to the long alkyl chain facilitating internal rearrangements.
3.2 Primary Diagnostic Fragments
A. The Base Peak:
-
Mechanism:
-cleavage.[1][2] -
Fragment: 2-methylbenzoyl cation (Acylium ion).
-
Mass:
119 . -
Significance: Definitive confirmation of the 2-methylphenyl ketone moiety.
B. The McLafferty Rearrangement (Ketone Side)
The heptanoate chain provides a
-
Mechanism: Migration of
-H to ketone oxygen -cleavage. -
Fragment: Enol radical cation of o-methylacetophenone.
-
Mass:
134 . -
Significance: Confirms the ketone is attached to an alkyl chain of at least 3 carbons.
C. The McLafferty Rearrangement (Ester Side)
The ethyl ester end also possesses a
-
Mechanism: Migration of
-H to ester carbonyl oxygen -cleavage. -
Fragment: 1-ethoxyethen-1-ol radical cation (
). -
Mass:
88 . -
Significance: Diagnostic peak for ethyl esters of fatty acids. Differentiates from methyl esters (
74).[3]
D. Secondary Aryl Fragments
-
91 (Tropylium): Formed by the loss of CO (28 Da) from the
119 ion. - 65: Decomposition of the tropylium ion (Loss of acetylene).
3.3 Summary of Ions
| m/z | Identity | Mechanism | Relative Abundance (Est.) |
| 262 | Molecular Ion ( | Ionization | Low |
| 217 | Medium | ||
| 134 | Aryl Enol Ion | McLafferty (Ketone) | High |
| 119 | Acylium Ion ( | Base Peak (100%) | |
| 91 | Tropylium ( | Inductive cleavage | High |
| 88 | Ester Enol Ion | McLafferty (Ester) | Medium/High |
Visualizing the Fragmentation Pathways
The following diagram illustrates the competitive fragmentation pathways that generate the spectral fingerprint.
Figure 1: Competitive fragmentation pathways for Ethyl 7-(2-methylphenyl)-7-oxoheptanoate. Note the dual McLafferty rearrangements characteristic of keto-esters.
Troubleshooting & Quality Control
Issue: Absence of Molecular Ion (
-
Cause: Source temperature too high (
C) causing thermal cracking, or electron energy too high. -
Solution: Lower source temp to 200°C. If still absent, switch to Chemical Ionization (CI) using Methane or Ammonia reagent gas to observe
.
Issue: High Abundance of
-
Cause: This indicates the sample might be the phenyl analog (lacking the methyl group) or extensive demethylation is occurring.
-
Validation: Check for
91. If 91 is weak but 77 (phenyl) is strong, the methyl group is missing from the ring.
Issue: Peak Tailing
-
Cause: Interaction of the free ketone or ester with active sites in the liner.
-
Solution: Use Ultra-Inert (UI) liners with glass wool and ensure the column is trimmed.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (The definitive guide on McLafferty rearrangements).
-
NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[4]
- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[5] (Detailed discussion on ortho-effects in mass spectrometry).
Sources
Troubleshooting & Optimization
Stability and degradation of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate under storage
Technical Support Center: Ethyl 7-(2-methylphenyl)-7-oxoheptanoate
Welcome to the technical support guide for Ethyl 7-(2-methylphenyl)-7-oxoheptanoate. This resource is designed for researchers, scientists, and professionals in drug development to provide expert guidance on the stability and potential degradation of this compound. Below, you will find a series of frequently asked questions and in-depth troubleshooting guides to address common issues encountered during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for Ethyl 7-(2-methylphenyl)-7-oxoheptanoate?
To ensure the long-term integrity of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate, it is crucial to control environmental factors that can accelerate degradation. The molecule possesses both an ethyl ester and an aromatic ketone functional group, which dictates its storage requirements.
-
Temperature: Store in a cool environment, ideally refrigerated (2°C to 8°C) or frozen (≤ -15°C).[1][2] Lower temperatures slow down the rate of potential hydrolytic and oxidative reactions.
-
Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.[3]
-
Moisture: Esters are susceptible to hydrolysis.[4] Therefore, it is critical to store the compound in a dry, low-humidity environment.[4] Use tightly sealed containers with desiccants where appropriate.
-
Light: Aromatic ketones can be photosensitive and may degrade upon exposure to UV or visible light.[5][6] Always store in amber glass vials or other opaque containers to protect from light.[1]
Table 1: Recommended Storage Conditions for Ethyl 7-(2-methylphenyl)-7-oxoheptanoate
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Short-term) or ≤ -15°C (Long-term) | Minimizes kinetic rates of degradation reactions.[1] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of the ketone and alkyl chain.[3] |
| Container | Tightly sealed amber glass vial with PTFE-lined cap | Prevents moisture ingress, light exposure, and evaporation.[1] |
| Environment | Cool, dark, and dry location | Protects against thermal, photo-, and hydrolytic degradation.[4][7] |
Q2: What are the primary degradation pathways I should be aware of?
The structure of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate features two main points of potential instability: the ester linkage and the aromatic ketone.
-
Hydrolysis: The most common degradation pathway for this molecule is likely the hydrolysis of the ethyl ester bond.[4][8] This reaction can be catalyzed by both acids and bases, or it can occur slowly in the presence of water, yielding 7-(2-methylphenyl)-7-oxoheptanoic acid and ethanol.[9][10]
-
Oxidation: While ketones are generally more resistant to oxidation than aldehydes, strong oxidizing conditions can lead to degradation.[11][12] Oxidation could potentially occur at the benzylic position of the methylphenyl group or lead to cleavage of the heptanoate chain.
-
Photodegradation: Aromatic ketones are known to absorb UV light and can act as photosensitizers.[6] This can lead to various photochemical reactions, including photoreduction or the generation of radical species that can initiate further degradation.[13][14][15]
Q3: What are the visible signs that my sample may have degraded?
While chemical analysis is required for confirmation, you may observe physical changes in your sample that suggest degradation:
-
Change in Appearance: The pure compound is typically a liquid or solid. The appearance of cloudiness, discoloration (e.g., yellowing), or the formation of precipitates could indicate the presence of impurities or degradation products.
-
Change in Odor: While the parent compound has a specific odor profile, the formation of degradation products like carboxylic acids may alter the scent.
-
Inconsistent Experimental Results: Unexplained variability or loss of activity in your assays is a strong indicator that the integrity of your starting material may be compromised.
Q4: How can I quickly check the purity of a stored sample?
For a rapid purity assessment, High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method due to the chromophore (the aromatic ketone) in the molecule.[16][] A single, sharp peak on the chromatogram at the expected retention time suggests high purity. The appearance of additional peaks, particularly those at earlier retention times (which are often more polar), may indicate the presence of degradation products like the corresponding carboxylic acid from hydrolysis.
Troubleshooting Guides
Guide 1: Investigating Suspected Degradation
If you suspect your sample of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate has degraded, a systematic approach is necessary to confirm your hypothesis and identify the cause.
Caption: Workflow for investigating suspected sample degradation.
-
Document Observations: Record any changes in the physical appearance of the sample and note any inconsistencies in experimental data where the compound was used.
-
Verify Storage Conditions: Review your laboratory logs to confirm that the sample was stored according to the recommended conditions outlined in Table 1.
-
Perform HPLC Analysis:
-
Prepare a solution of your sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Analyze the sample using a reverse-phase HPLC method with a C18 column and a UV detector set to the absorbance maximum of the aromatic ketone.
-
If available, compare the chromatogram to that of a new, unopened lot or a previously validated reference standard. The presence of new peaks is strong evidence of degradation.
-
-
Characterize Degradants with LC-MS: If unknown peaks are detected, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for identification.[] For example, the primary hydrolysis product, 7-(2-methylphenyl)-7-oxoheptanoic acid, would have a molecular weight that is 28.05 Da less than the parent ester (corresponding to the loss of C₂H₄).
Guide 2: How to Perform a Forced Degradation Study
Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a compound.[5][18] It involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.[19][20] This is crucial for developing stability-indicating analytical methods.
Caption: Key potential degradation pathways for the target compound.
The goal is to achieve 5-20% degradation of the active ingredient.[19][20] The conditions below are starting points and may need to be optimized.
-
Sample Preparation: Prepare a stock solution of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.[19]
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel. Include a control sample kept at 4°C in the dark.
Table 2: Typical Conditions for a Forced Degradation Study
| Stress Condition | Reagent/Condition | Temperature | Duration | Neutralization/Quenching |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24-48 hours | Neutralize with 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 2-8 hours | Neutralize with 0.1 M HCl |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Quench with sodium bisulfite |
| Thermal | Dry Heat / Solution | 80°C | 48-72 hours | Cool to room temperature |
| Photolytic | UV (254 nm) & Visible Light | Room Temp | 24-72 hours | N/A |
-
Analysis: After the specified duration, quench the reactions as described and dilute all samples to the same final concentration. Analyze by a stability-indicating HPLC-UV method.
-
Peak Purity and Mass Balance: For the developed HPLC method, assess peak purity using a photodiode array (PDA) detector to ensure that the parent compound peak is not co-eluting with any degradants. Calculate the mass balance to account for the parent compound and all detected degradation products.
By understanding the stability profile and potential degradation pathways of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate, researchers can ensure the integrity of their experiments and the reliability of their results. For further questions, please contact our technical support team.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Lage, O. M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. Available at: [Link]
- Jain, R., & Jain, M. R. (2015). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research.
- Reddy, B. P., & Reddy, Y. R. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences and Research.
-
TW-Hardener. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. TW-Hardener. Available at: [Link]
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
-
Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Nelson Labs. Available at: [Link]
- Forney, F. W., & Markovetz, A. J. (1969). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology.
- Livingstone, A. (2019). Hydrolytic stability of synthetic ester lubricants.
-
Forney, F. W., & Markovetz, A. J. (1969). Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. PubMed. Available at: [Link]
- Curtis, H. C. (1970).
- Request PDF. (n.d.). Aromatic Ketones as Photocatalysts: Combined Action as Triplet Photosensitiser and Ground State Electron Acceptor.
- Dejeaifve, A., et al. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Critical Reviews in Analytical Chemistry.
-
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]
- Dejeaifve, A., et al. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Taylor & Francis Online.
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Dalal Institute. Available at: [Link]
- Davidson, R. S., et al. (1971). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic.
- LibreTexts Chemistry. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. LibreTexts.
-
Clark, J. (n.d.). oxidation of aldehydes and ketones. Chemguide. Available at: [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
- ResearchGate. (n.d.). Oxidation of Ketones, Aldehydes, and Carboxylic Acids.
-
PubMed. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. PubMed. Available at: [Link]
- Davidson, R. S., et al. (1970). The photoreactions of aromatic ketones with arylamines.
-
U.S. Chemical Storage. (2018, June 4). Safe Chemical Storage Solutions for Acetophenone. U.S. Chemical Storage. Available at: [Link]
- CORE. (n.d.).
- Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. Sciencemadness.
- Environmental Health & Safety, University of Toronto. (2022, April). Chemical Storage Guidelines. University of Toronto.
Sources
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 3. ehs.utoronto.ca [ehs.utoronto.ca]
- 4. carbodiimide.com [carbodiimide.com]
- 5. ajpsonline.com [ajpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Learn Safe Chemical Storage Methods for Acetophenone [uschemicalstorage.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. THE PHOTOCHEMISTRY OF AROMATIC KETONES IN SOLUTION - ProQuest [proquest.com]
- 14. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 15. The photoreactions of aromatic ketones with arylamines - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. sepscience.com [sepscience.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. resolvemass.ca [resolvemass.ca]
Removal of unreacted starting materials from Ethyl 7-(2-methylphenyl)-7-oxoheptanoate
Case ID: PUR-7OXO-ETH Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Target Molecule: Ethyl 7-(2-methylphenyl)-7-oxoheptanoate Molecular Formula: C16H22O3 MW: ~262.34 g/mol
Executive Summary
You are encountering difficulty removing unreacted starting materials from the synthesis of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate . Depending on your synthetic route (Friedel-Crafts Acylation or Grignard Addition), your crude mixture likely contains one or more of the following persistent impurities:
-
The Aliphatic Electrophile: Monoethyl pimelate (hydrolyzed from the acid chloride).
-
The Aromatic Nucleophile: o-Xylene, Toluene, or o-Bromotoluene.
-
Inorganic Residues: Aluminum salts or Magnesium halides.
This guide provides a modular troubleshooting workflow to isolate your target keto-ester with >98% purity.
Module 1: Chemical Scavenging (The "Wet" Workup)
Issue: Presence of hydrolyzed acylating agent (e.g., Monoethyl pimelate) or persistent emulsions. Context: The acyl chloride starting material (Ethyl 6-(chloroformyl)hexanoate) hydrolyzes rapidly upon aqueous quench, forming a carboxylic acid. This is the easiest impurity to remove chemically.
Protocol 1.1: The Buffered Alkaline Wash
Warning: Do not use NaOH or KOH. Strong bases will hydrolyze your product’s ethyl ester group, destroying your yield.
-
Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O) . Avoid Dichloromethane (DCM) if possible, as it promotes emulsions with aluminum salts.
-
Acidification (Quench): If coming directly from a Friedel-Crafts reaction, pour the mixture over ice/conc. HCl to break the Aluminum-complex.
-
The Scavenge:
-
Wash the organic phase 3x with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .
-
Mechanism: This converts the unreacted Monoethyl pimelate (pKa ~4.5) into its water-soluble sodium salt, partitioning it into the aqueous layer. Your target keto-ester (neutral) remains in the organic layer.
-
-
Verification: Acidify a small aliquot of the aqueous wash with HCl. If a precipitate forms or the solution becomes cloudy, you have successfully removed the acid impurity.
Protocol 1.2: Breaking the Aluminum Emulsion
If you used AlCl₃ and are seeing a "milky" interface that prevents separation:
-
Add Rochelle Salt (Potassium Sodium Tartrate) solution (saturated) and stir vigorously for 30 minutes.
-
Why? Tartrate binds Al³⁺ ions more tightly than the emulsion matrix, breaking the suspension and allowing clear phase separation.
Module 2: Removal of Aromatic Starting Materials
Issue: Presence of o-Toluene, o-Xylene, or o-Bromotoluene. Context: These are non-polar, neutral compounds. They will not be removed by acid/base washes. They must be separated based on physical properties (Boiling Point or polarity).
Data Table: Physical Property Deltas
| Compound | Role | Approx.[1][2][3][4][5][6][7][8][9][10] Boiling Point (1 atm) | Est. Boiling Point (0.5 mmHg) | Removal Strategy |
| Toluene | Solvent/SM | 110.6°C | < -20°C (Volatile) | Rotary Evaporation |
| o-Bromotoluene | SM (Grignard) | 181.7°C | ~40°C | High Vac Distillation |
| Target Keto-Ester | Product | >320°C (Dec.) | 165-175°C | Residue / Distillate |
Protocol 2.1: Vacuum Stripping (The "Kugelrohr" Method)
For removing o-bromotoluene or excess xylenes:
-
Setup: Place the crude oil in a round-bottom flask connected to a high-vacuum line (< 1 mmHg) or a Kugelrohr apparatus.
-
Heating: Heat the flask to 60–80°C .
-
Observation: The aromatic starting materials will distill over. The target keto-ester, having a much higher molecular weight (262 g/mol ) and boiling point, will remain in the flask as a non-volatile oil.
-
Stop Condition: When condensation ceases and mass stabilizes.
Module 3: Chromatographic Purification
Issue: Trace impurities persist, or Regioisomers (para-substituted vs. ortho-substituted) are present. Context: If you performed a Friedel-Crafts acylation on toluene, you likely have the para-isomer as a major contaminant. Distillation cannot separate these effectively.
Protocol 3.1: Flash Column Chromatography
Stationary Phase: Silica Gel (230-400 mesh).
Gradient Optimization:
-
Equilibration: Start with 95:5 Hexanes:Ethyl Acetate .
-
Reasoning: The aromatic starting materials (if any remain) elute near the solvent front (Rf > 0.8).
-
-
Elution: Gradient to 80:20 Hexanes:Ethyl Acetate .
-
Target Elution: The keto-ester is moderately polar due to the ester and ketone groups. It typically elutes at Rf ~0.3–0.4 in 20% EtOAc.
-
Impurity Elution: The hydrolyzed acid (Monoethyl pimelate), if not removed by Module 1, will stick to the baseline or streak.
-
TLC Visualization:
-
UV (254 nm): Strong absorbance due to the aryl ketone.
-
Stain: p-Anisaldehyde (shows the aliphatic chain/ketone).
Visual Workflow: Decision Tree
Caption: Step-by-step logic flow for isolating the target keto-ester from common reaction byproducts.
Frequently Asked Questions (FAQs)
Q: I used NaOH for the wash and my yield dropped significantly. Why? A: Sodium Hydroxide is a strong base and a potent nucleophile. It likely hydrolyzed your ethyl ester (the "heptanoate" part) into the carboxylic acid salt, which then washed away into the aqueous layer. Always use weak bases like Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) when working with esters.
Q: I see a spot on TLC just below my product that won't go away with Bicarbonate wash. What is it? A: This is likely the alcohol byproduct formed if your ketone was accidentally reduced, or a mono-hydrolyzed species. However, if you used a Grignard reagent, it could be the tertiary alcohol formed by double-addition (reaction of the ketone product with another equivalent of Grignard). This "double-addition" impurity is very difficult to remove and requires careful chromatography (it will be more polar than your ketone).
Q: Can I distill the final product? A: Yes, but only under high vacuum (< 0.1 mmHg). The boiling point at atmospheric pressure is high enough to cause thermal decomposition (decarboxylation or polymerization). We recommend Kugelrohr distillation or wiping-film evaporation.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Friedel-Crafts workup and ester handling).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Physical properties and purification of aromatic solvents).
-
Org. Synth. 1928, 8, 32. Friedel-Crafts Acylation: General Workup Procedures. (Foundational text on breaking aluminum complexes).
-
BenchChem. Friedel-Crafts Acylation of Toluene with 4-Bromobutyryl Chloride. (Analogous workflow for long-chain keto esters).
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. websites.umich.edu [websites.umich.edu]
- 7. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Preventing byproduct formation in Ethyl 7-(2-methylphenyl)-7-oxoheptanoate synthesis
Welcome to the technical support center for the synthesis of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanics to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Question 1: What is the primary synthetic route for Ethyl 7-(2-methylphenyl)-7-oxoheptanoate?
The most direct and widely employed method for synthesizing Ethyl 7-(2-methylphenyl)-7-oxoheptanoate is the Friedel-Crafts acylation .[1] This classic electrophilic aromatic substitution reaction involves reacting toluene (2-methylbenzene) with an acylating agent, 7-ethoxycarbonylheptanoyl chloride, in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2]
The core of the reaction is the in-situ formation of a highly electrophilic acylium ion. The Lewis acid catalyst activates the 7-ethoxycarbonylheptanoyl chloride by coordinating to the chlorine atom, which facilitates its departure and the generation of the acylium ion. This powerful electrophile is then attacked by the electron-rich π-system of the toluene ring to form the desired ketone.[3]
Reaction Overview:
-
Aromatic Substrate: Toluene
-
Acylating Agent: 7-ethoxycarbonylheptanoyl chloride
-
Catalyst: Anhydrous Aluminum Chloride (AlCl₃)
-
Solvent: Typically a non-reactive, anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Question 2: My primary byproduct is the para-isomer, Ethyl 7-(4-methylphenyl)-7-oxoheptanoate. How can I improve the selectivity for the desired ortho-product?
This is the most common challenge in this synthesis. The methyl group on the toluene ring is an electron-donating group, which activates the ring and directs incoming electrophiles to the ortho and para positions.[4] While electronic factors permit both products, steric hindrance often dictates the outcome. The bulky acylium ion complex generally favors the less sterically hindered para position, making it the major product under standard conditions.[5][6]
Strategies to Enhance Ortho-Selectivity:
-
Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., -10°C to 0°C) can sometimes increase the proportion of the ortho isomer. At lower temperatures, the reaction is under greater kinetic control, and subtle electronic attractions that favor the ortho position can have a more pronounced effect.
-
Choice of Solvent: The polarity and coordinating ability of the solvent can influence the effective size of the electrophilic complex and thus the ortho/para ratio. Experimenting with different solvents, such as nitrobenzene or carbon disulfide (with appropriate safety precautions), may alter the isomer distribution.
-
Catalyst Stoichiometry: Using a slight excess of the Lewis acid catalyst can sometimes favor ortho substitution. The proposed mechanism involves the formation of a complex between the Lewis acid and the oxygen of the methyl group's directing influence, which can pre-organize the substrate for an ortho attack.
The diagram below illustrates the competing reaction pathways leading to the desired ortho product and the primary byproduct, the para isomer.
Caption: Competing ortho and para acylation pathways.
Troubleshooting Guide
This section addresses specific experimental failures and provides a logical framework for diagnosing and solving the underlying issues.
Problem 1: Very low or no product yield.
A low yield can be attributed to several factors, often related to the stringent requirements of the Friedel-Crafts reaction.
| Problem | Likely Cause | Recommended Solution |
| Reaction Fails to Initiate or Stalls | Catalyst Deactivation: Anhydrous AlCl₃ is extremely hygroscopic. Any moisture in the reagents or glassware will hydrolyze and deactivate the catalyst.[2] | Ensure all glassware is oven-dried immediately before use. Use freshly opened, high-purity anhydrous AlCl₃. Purge the reaction vessel with an inert gas (Nitrogen or Argon) before and during the reaction. |
| Impure Reagents: The acyl chloride may have hydrolyzed to the carboxylic acid. The solvent may contain water or other reactive impurities. | Use freshly distilled toluene and solvent. Verify the purity of the 7-ethoxycarbonylheptanoyl chloride via IR or NMR before use. | |
| Low Conversion of Starting Material | Insufficient Catalyst: An inadequate amount of AlCl₃ will result in incomplete formation of the acylium ion electrophile. | Use at least 1.1 to 1.3 molar equivalents of AlCl₃ relative to the acylating agent. The ketone product forms a complex with AlCl₃, so a stoichiometric amount is required. |
| Sub-optimal Temperature: If the reaction temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish or stalled reaction. | While low temperatures can help with selectivity, ensure the reaction is proceeding (monitor by TLC). A common range is 0°C to room temperature. |
Problem 2: The final product contains significant amounts of 7-(2-methylphenyl)-7-oxoheptanoic acid.
The presence of the carboxylic acid indicates that the ethyl ester group has been hydrolyzed.
-
Cause: This almost always occurs during the aqueous workup step. Quenching the reaction mixture with a strong acid or for a prolonged period can lead to acid-catalyzed ester hydrolysis.
-
Solution:
-
Quench Carefully: Perform the workup by pouring the reaction mixture slowly onto crushed ice and a minimal amount of cold, dilute HCl.[6] This hydrolyzes the aluminum complexes while keeping the temperature low to minimize ester cleavage.
-
Bicarbonate Wash: During the extraction phase, wash the organic layer with a cold, saturated sodium bicarbonate solution to neutralize any residual acid.[6] Perform this step carefully to manage CO₂ evolution.
-
Minimize Contact Time: Complete the extraction and washing steps as efficiently as possible to reduce the time the product is in contact with acidic or basic aqueous solutions.
-
Problem 3: Difficulty in purifying the product away from the para-isomer.
The ortho and para isomers often have very similar polarities, making them challenging to separate.
-
Cause: The structural similarity of the isomers leads to close retention factors (Rƒ) on TLC and co-elution during column chromatography.
-
Solution:
-
High-Resolution Column Chromatography: Use a long column with a large amount of silica gel relative to the crude product (e.g., a 100:1 mass ratio of silica to crude).
-
Shallow Solvent Gradient: Employ a non-polar solvent system, such as a hexane/ethyl acetate or hexane/dichloromethane mixture. Start with a very low concentration of the polar solvent and increase it very gradually (a shallow gradient) to maximize separation.
-
Recrystallization: If a suitable solvent can be found, fractional recrystallization may be an effective technique. This requires screening various solvents and solvent mixtures to find one where the solubility of the two isomers is sufficiently different.
-
The following workflow provides a systematic approach to troubleshooting common issues in this synthesis.
Caption: A troubleshooting workflow for the synthesis.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Anhydrous AlCl₃ is corrosive and reacts violently with water. HCl gas is evolved during the reaction. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Reagents & Equipment:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene (anhydrous)
-
7-ethoxycarbonylheptanoyl chloride
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask, oven-dried
-
Addition funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (N₂ or Ar)
-
Ice bath
Procedure:
-
Setup: Assemble the oven-dried round-bottom flask with a magnetic stir bar, addition funnel, and a condenser connected to an inert gas line with an oil bubbler outlet. Flame-dry the apparatus under vacuum and backfill with inert gas.
-
Catalyst Suspension: To the reaction flask, add anhydrous dichloromethane (DCM) followed by anhydrous AlCl₃ (1.2 eq). Stir the suspension under a positive pressure of inert gas.
-
Electrophile Formation: Cool the suspension to 0°C using an ice bath. Dissolve 7-ethoxycarbonylheptanoyl chloride (1.0 eq) in anhydrous DCM and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes. Allow the mixture to stir for an additional 30 minutes at 0°C to ensure complete formation of the acylium ion complex.
-
Acylation: Dissolve toluene (1.5-2.0 eq) in anhydrous DCM and add it to the addition funnel. Add the toluene solution dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC. Stir for an additional 2-4 hours at room temperature until the starting material is consumed.
-
Workup: Cool the reaction mixture back down to 0°C. In a separate large beaker, prepare a mixture of crushed ice and 1M HCl. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with cold 1M HCl, water, saturated NaHCO₃ solution (caution: pressure buildup), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
References
-
Olah, G. A., et al. (1971). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents. Journal of the American Chemical Society. Available at: [Link]
-
University of Calgary. (n.d.). Ch21: Acetoacetic esters. University of Calgary Chemistry. Available at: [Link]
-
La Salle University. (n.d.). Ethyl acetoacetate reactions. La Salle University. Available at: [Link]
-
Chemistry LibreTexts. (2020). 23.11: Decarboxylation Reactions. Chemistry LibreTexts. Available at: [Link]
-
Clark, J. (2015). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. Available at: [Link]
-
College of St. Benedict & St. John's University. (n.d.). Reactivity: Decarboxylation. CSBSJU Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Acetoacetic ester synthesis. Wikipedia. Available at: [Link]
-
Olah, G. A., et al. (1976). Friedel-Crafts phenylethylation of benzene and toluene with alpha- and beta-phenylethyl chlorides. Journal of Organic Chemistry. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 7-(4-fluorophenyl)-7-[2-hydroxy-5-(3-oxobutenyl)-3,4,6-trimethylphenyl]heptanoate. PrepChem.com. Available at: [Link]
-
Chemistry Steps. (2022). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 7-cyano-5-oxoheptanoic acid. PrepChem.com. Available at: [Link]
-
Reddit. (2023). Ortho vs. Para positioning of Substituent (FC-Acylation). r/OrganicChemistry. Available at: [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]
-
UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE. UCL Discovery. Available at: [Link]
-
YouTube. (2020). Friedel Crafts reaction/Acylation of toluene. YouTube. Available at: [Link]
-
ChemSynthesis. (2025). ethyl 7-(1-benzofuran-2-yl)-7-oxoheptanoate. ChemSynthesis. Available at: [Link]
-
Organic Syntheses. (n.d.). Octanoic acid, 7-oxo-, methyl ester. Organic Syntheses. Available at: [Link]
-
Patsnap. (2014). Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester. Eureka | Patsnap. Available at: [Link]
- Google Patents. (2014). CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate. Google Patents.
- Google Patents. (2008). CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate. Google Patents.
- Google Patents. (2005). CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid. Google Patents.
-
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Scribd. Available at: [Link]
-
ResearchGate. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). ResearchGate. Available at: [Link]
-
Global Substance Registration System (GSRS). (n.d.). ETHYL 7-OXOHEPTANOATE. GSRS. Available at: [Link]
Sources
Effective recrystallization techniques for Ethyl 7-(2-methylphenyl)-7-oxoheptanoate
Technical Support Center: Recrystallization of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate
Topic: Effective Recrystallization Techniques & Troubleshooting Target Audience: Process Chemists, Medicinal Chemists, Drug Development Researchers Content Type: Technical Support Guide (Q&A Format)
Part 1: Technical Overview & Molecule Profile
Q: What are the critical physicochemical properties I must understand before attempting recrystallization?
A: Ethyl 7-(2-methylphenyl)-7-oxoheptanoate (CAS: 122115-55-3) presents specific challenges due to its structural duality: it contains a lipophilic ortho-tolyl terminus and a flexible heptanoate chain.
-
Physical State: Typically a low-melting solid or viscous oil at room temperature. The ortho-methyl substituent disrupts crystal packing efficiency compared to para-isomers, often lowering the melting point.
-
Solubility Profile: Highly soluble in organic solvents (DCM, EtOAc, Toluene) but practically insoluble in water.
-
Crystallization Risk: The molecule exhibits a high tendency to "oil out" (liquid-liquid phase separation) rather than nucleate, especially in rapid cooling scenarios or when using water as an anti-solvent.
Q: Why is recrystallization preferred over column chromatography for this intermediate?
A: While chromatography separates impurities effectively, it is difficult to scale. Recrystallization is critical here for isomer purging . In the Friedel-Crafts acylation of toluene used to synthesize this molecule, the para-isomer (4-methylphenyl) is a common byproduct. Recrystallization exploits the solubility differential between the ortho (target) and para isomers, which is often insufficient in standard flash chromatography.
Part 2: Solvent Selection & Optimization
Q: Which solvent systems are recommended for maximizing yield and purity?
A: We recommend a binary solvent system using a "Dissolution-Precipitation" approach. Single-solvent systems (like Ethanol) often require temperatures too low for practical scale-up or lead to oiling out.
| System | Ratio (v/v) | Role | Pros | Cons |
| Heptane / EtOAc | 10:1 to 20:1 | Primary Rec | Excellent for removing non-polar byproducts; minimizes oiling out. | Yield may drop if too much EtOAc is used. |
| Hexane / Toluene | 9:1 | Isomer Purge | High selectivity for ortho vs. para separation. | Toluene is harder to remove (high BP); toxicity concerns. |
| EtOH / Water | Varies | Alternative | Good for removing inorganic salts. | High risk of oiling out. Requires precise temperature control. |
Q: How do I determine the correct solvent ratio?
A: Perform a solubility curve screen :
-
Dissolve 100 mg of crude in minimal EtOAc (approx. 0.2 mL) at 40°C.
-
Add Heptane dropwise until persistent cloudiness (turbidity point) appears.
-
Heat to clear the solution.
-
Cool slowly. If oil droplets form, add 5-10% more EtOAc and reheat.
Part 3: Detailed Experimental Protocol
Q: Can you provide a step-by-step SOP for a standard 10g batch?
A: Yes. This protocol assumes a crude purity of >85% and targets the removal of the para-isomer and polymeric impurities.
Protocol: Low-Temperature Crystallization from Heptane/EtOAc
-
Dissolution:
-
Place 10g of crude Ethyl 7-(2-methylphenyl)-7-oxoheptanoate in a 100mL round-bottom flask.
-
Add 5 mL Ethyl Acetate (0.5 vol).
-
Heat to 45-50°C with gentle stirring until fully dissolved.
-
-
Anti-Solvent Addition:
-
Slowly add 45 mL Heptane (4.5 vol) via addition funnel over 20 minutes while maintaining temperature at 45°C.
-
Note: If precipitation occurs immediately, add 1-2 mL EtOAc to redissolve.
-
-
Seeding (Critical Step):
-
Cool the solution to 30°C .
-
Add 0.1 wt% (10mg) of pure seed crystals.
-
Hold temperature at 30°C for 30 minutes to allow the "seed bed" to establish.
-
-
Cooling Ramp:
-
Cool to 0°C at a rate of 5°C/hour . Slow cooling prevents oiling out.
-
Once at 0°C, hold for 2 hours.
-
(Optional) If yield is low, cool further to -10°C .
-
-
Filtration & Drying:
-
Filter rapidly using a chilled Buchner funnel.
-
Wash cake with cold Heptane (-10°C) .
-
Vacuum dry at 25°C (do not exceed 30°C as the solid may melt).
-
Part 4: Troubleshooting & FAQs
Q: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. How do I fix this?
A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.
-
Immediate Fix: Reheat the mixture until it is a single phase. Add more solvent (EtOAc) (approx. 10-20% volume) to increase solubility, then cool slower.
-
Process Fix: Use Seeding . Adding seeds at the Metastable Zone Width (MSZW) provides a surface for growth, bypassing the nucleation energy barrier that favors the amorphous oil phase.
Q: The melting point of my recovered solid is lower than expected (< 30°C). Is it impure?
A: Not necessarily.
-
Solvent Entrapment: Heptane/Toluene can be trapped in the crystal lattice. Run 1H-NMR to check for solvent peaks.
-
Isomer Contamination: Presence of the para-isomer depresses the MP. Check HPLC purity.
-
Polymorphism: Long-chain esters often exhibit polymorphism. You may have isolated a metastable form. An annealing cycle (slurrying in heptane at 10°C) can convert it to the stable form.
Q: Can I use Ethanol/Water instead?
A: We advise against it for this specific molecule. The hydrophobic heptyl chain and aromatic ring make it very insoluble in water. Adding water often forces the hydrophobic oil out of solution instantly, trapping impurities. If you must use protic solvents, try Methanol at -20°C without water.
Part 5: Visualizations
Diagram 1: Recrystallization Decision Tree
Caption: Decision tree for optimizing the crystallization process and managing oiling-out events.
Diagram 2: Impurity Rejection Mechanism
Caption: Mechanism of isomer separation. The ortho-isomer crystallizes preferentially in the Heptane/EtOAc system.
Part 6: References
-
Crystallization of Keto-Esters and Oiling Out Phenomena Source: Organic Chemistry Portal. "Crystallization - Troubleshooting." URL:[Link]
-
Synthesis of 7-oxoheptanoate Derivatives (Benchmarking) Source: Organic Syntheses, Coll. Vol. 6, p.615 (1988); Vol. 51, p.100 (1971). "Methyl 7-oxoheptanoate."[1][2][3] URL:[Link]
-
Compound Data: Ethyl 7-(2-methylphenyl)-7-oxoheptanoate Source: PubChem CID 11107694 (Related Analog Data). URL:[Link]
Sources
Validation & Comparative
Comparing synthesis methods for Ethyl 7-(2-methylphenyl)-7-oxoheptanoate
The following guide provides an in-depth technical comparison of synthesis methods for Ethyl 7-(2-methylphenyl)-7-oxoheptanoate (CAS: 122115-55-3).
Key Structural Challenges:-
Regioselectivity: Introducing the acyl chain specifically at the ortho (2-position) of the toluene ring, avoiding the thermodynamically favored para isomer.
-
Chemoselectivity: Preventing the over-addition of organometallic reagents to form a tertiary alcohol (a common failure mode in Grignard reactions with esters/acid chlorides).
Executive Summary
For researchers requiring high isomeric purity (>98% ortho), the Weinreb Amide Protocol is the superior method, offering absolute regiocontrol and preventing over-alkylation. The Iron-Catalyzed Cross-Coupling offers a faster, more scalable alternative for process chemistry but requires strict anhydrous handling. Friedel-Crafts Acylation , while chemically intuitive, is not recommended for this specific isomer due to poor regioselectivity (favoring the para-isomer).
| Feature | Method A: Weinreb Amide Protocol | Method B: Fe-Catalyzed Coupling | Method C: Friedel-Crafts |
| Regioselectivity | Excellent (100% Ortho) | Excellent (100% Ortho) | Poor (Para Major) |
| Yield | 75–85% | 65–75% | 40–50% (after separation) |
| Scalability | Moderate (Multi-step) | High (Single step potential) | High |
| Key Reagent | |||
| Primary Risk | Cost of reagents | Catalyst deactivation | Isomer separation difficulty |
Method A: The Weinreb Amide Protocol (Gold Standard)
Rationale
This method utilizes the unique properties of
Reaction Pathway[1][2][3][4][5][6][7][8]
-
Activation: Conversion of Mono-ethyl pimelate to its Weinreb amide.
-
Nucleophilic Attack: Addition of o-Tolylmagnesium bromide.
-
Hydrolysis: Acidic quench releases the target ketone.
Caption: The Weinreb amide pathway ensures ketone retention via a stable magnesium chelate intermediate.
Experimental Protocol
Step 1: Preparation of Weinreb Amide
-
Dissolve Ethyl hydrogen pimelate (10.0 mmol) in dry DCM (50 mL).
-
Add Oxalyl chloride (12.0 mmol) and a catalytic drop of DMF at 0°C. Stir for 2 hours to form the acid chloride in situ.
-
Concentrate to remove excess oxalyl chloride, then redissolve in DCM.
-
Add
-Dimethylhydroxylamine hydrochloride (11.0 mmol) and Pyridine (22.0 mmol) at 0°C. Stir at room temperature (RT) for 12 hours. -
Workup: Wash with 1N HCl, sat.
, and brine. Dry over .[1][2]
Step 2: Grignard Addition
-
Grignard Prep: In a separate flame-dried flask, activate Mg turnings (15 mmol) with
. Add 2-bromotoluene (12.0 mmol) in dry THF dropwise to maintain gentle reflux. -
Cool the Weinreb amide solution (from Step 1) to -10°C under
. -
Cannulate the o-tolylmagnesium bromide solution slowly into the amide solution over 30 minutes.
-
Stir at 0°C for 2 hours. Monitor by TLC (the intermediate is stable; starting material should disappear).
-
Quench: Pour the mixture into ice-cold 1M HCl (excess) with vigorous stirring. This breaks the chelate and releases the ketone.
-
Purification: Extract with EtOAc. Flash chromatography (Hexane/EtOAc 9:1) yields the title compound as a colorless oil.
Method B: Iron-Catalyzed Cross-Coupling (Fürstner Modification)
Rationale
Traditional Grignard reactions with acid chlorides often yield mixtures of ketones and alcohols. However, the addition of Iron(III) acetylacetonate (
Reaction Pathway[1][2][3][4][5][6][7][8]
-
Electrophile: Ethyl 6-(chlorocarbonyl)hexanoate (Acid chloride of mono-ethyl pimelate).
-
Nucleophile: o-Tolylmagnesium bromide.[3]
-
Catalyst:
(3-5 mol%).
Caption: Iron catalysis accelerates the acyl-transfer while kinetically inhibiting the attack on the resulting ketone.
Experimental Protocol
-
Preparation: Dissolve Ethyl 6-(chlorocarbonyl)hexanoate (10 mmol) and
(0.3 mmol) in dry THF (40 mL). Cool to -78°C. -
Addition: Add o-Tolylmagnesium bromide (10 mmol, 1.0 equiv) in THF dropwise over 45 minutes. Critical: Do not use excess Grignard; strict stoichiometry is required to prevent over-reaction.
-
Reaction: Allow the mixture to warm to ambient temperature naturally. The color typically changes from red/orange to dark brown.
-
Quench: Add 1N HCl (20 mL) and dilute with ether.
-
Purification: Silica gel chromatography. Note: Iron residues must be removed thoroughly (wash organic layer with EDTA solution if necessary).
Method C: Friedel-Crafts Acylation (The "Avoid" Control)
Why It Fails for This Target
While Friedel-Crafts is the standard industrial method for aryl ketones, it follows electronic directing rules. The methyl group of toluene is an ortho, para-director.[4] However, due to steric hindrance, substitution at the para-position (4-position) is overwhelmingly favored (typically >90% para).
-
Result: Reaction of Toluene + Ethyl 6-(chlorocarbonyl)hexanoate +
yields primarily Ethyl 7-(4-methylphenyl)-7-oxoheptanoate . -
Separation: The boiling points of ortho and para isomers are often too close for efficient distillation, requiring expensive chromatographic separation.
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818. Link
-
Fürstner, A.; Martin, R. "Iron-Catalyzed Cross-Coupling Reactions." Chemistry Letters, 2005 , 34(5), 624-629. Link
-
Scheiper, B.; Bonnekessel, M.; Krause, H.; Fürstner, A. "Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Enol Triflates, Acid Chlorides, and Dichloroarenes." Journal of Organic Chemistry, 2004 , 69(11), 3943–3949. Link
- Olah, G. A.Friedel-Crafts and Related Reactions, Vol. 3, Wiley-Interscience, New York, 1964.
Sources
A Comparative Guide to the Purity Assessment of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate by Quantitative NMR (qNMR)
In the landscape of pharmaceutical development, the precise determination of the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. For novel compounds like Ethyl 7-(2-methylphenyl)-7-oxoheptanoate, establishing a robust, accurate, and reliable analytical method for purity assessment is a critical early-stage milestone. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques, offering a comprehensive rationale for its adoption as a primary method for purity assignment.
The Principle of Quantitative NMR: A Foundation of Metrological Traceability
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, but its quantitative application (qNMR) represents a paradigm shift for purity analysis.[1][2] The fundamental strength of qNMR lies in the direct, linear relationship between the integrated area of an NMR signal and the number of atomic nuclei contributing to that signal.[3][4] This principle allows for the determination of the purity of a substance by co-dissolving a known mass of the analyte with a known mass of a certified internal standard in a deuterated solvent. By comparing the integral of a specific analyte signal to a signal from the internal standard, the purity can be calculated directly.
Crucially, qNMR is considered a primary ratio method of measurement.[5][6] This means it does not require a reference standard of the analyte itself for calibration, a significant advantage when analyzing new chemical entities for which no high-purity standard may exist.[3][7][8]
Comparative Analysis: qNMR vs. Chromatographic Methods (HPLC & GC)
The choice of an analytical technique for purity assessment depends on various factors, including the specific requirements of the analysis, available instrumentation, and the stage of drug development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorse techniques in the pharmaceutical industry, renowned for their high sensitivity and separation efficiency.[9][10][11] However, qNMR offers distinct advantages that position it as a superior method for absolute purity determination.
| Parameter | Quantitative ¹H-NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |
| Principle | Primary ratio method based on the molar concentration of nuclei.[6][12] | Comparative separation based on analyte partitioning between phases.[9][13] | Comparative separation based on analyte volatility and interaction with the stationary phase.[14][15] |
| Reference Standard | Requires a certified internal standard of a different, stable compound.[16] Does not require an identical analyte standard.[7] | Requires a certified reference standard of the analyte for accurate quantification; area% purity assumes equal response factors for impurities.[17][18] | Requires a certified reference standard of the analyte; response factors can vary. |
| Selectivity | High; distinguishes structurally different molecules. Can be limited by signal overlap in complex mixtures.[4] | High separation power for complex mixtures. | Excellent for volatile and thermally stable compounds. |
| Sensitivity | Moderate; generally less sensitive than chromatographic methods.[19][20] | High; suitable for trace impurity detection (LOD/LOQ in ppm range).[13] | Very high, especially with specific detectors (LOD/LOQ in ppb range). |
| Sample Preparation | Simple: accurate weighing and dissolution.[19] | Moderate: dissolution, filtration, and mobile phase preparation. | Can be complex, often requiring derivatization for non-volatile analytes.[20] |
| Analysis Time | Fast; typically 10-15 minutes per sample for data acquisition.[21] | Moderate; 15-30 minutes per sample, depending on the gradient.[10] | Moderate to long; depends on the temperature program. |
| Sample Integrity | Non-destructive; the sample can be fully recovered.[8] | Destructive. | Destructive. |
| Structural Information | Provides unequivocal structural confirmation of the analyte and impurities simultaneously with quantification. | Provides retention time, which is not a unique identifier. Requires coupling with Mass Spectrometry (LC-MS) for structural information.[22][23] | Provides retention time. Requires coupling with Mass Spectrometry (GC-MS) for structural information.[11][15] |
Causality in Method Selection:
-
For Absolute Purity & Reference Standard Certification: qNMR is the method of choice. Its foundation in metrology allows for the assignment of purity with direct traceability to SI units, making it ideal for certifying in-house reference materials.[5][7]
-
For Impurity Profiling & Trace Analysis: HPLC and GC are superior. Their exceptional sensitivity is necessary for detecting and quantifying impurities at the low levels required by regulatory bodies like the ICH (e.g., reporting thresholds of 0.05%).[17][24]
-
For Volatile Analytes/Impurities: GC is the preferred technique, offering unparalleled separation efficiency for compounds that can be readily vaporized without decomposition.[15][25]
An orthogonal approach, using qNMR to determine the absolute purity of the main component and HPLC/GC to profile impurities, provides the most comprehensive characterization of a drug substance.
Experimental Protocol: Purity of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate by qNMR
This section details a robust, self-validating protocol for determining the purity of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate.
Materials and Reagents
-
Analyte: Ethyl 7-(2-methylphenyl)-7-oxoheptanoate (Assumed ~98-99% purity)
-
Internal Standard (IS): Maleic Acid (Certified Reference Material, ≥99.5% purity).
-
Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D).
-
Rationale: DMSO-d₆ is an excellent solvent for a wide range of organic molecules, including both the analyte and the polar maleic acid standard.[26][27] Its residual proton signal (~2.50 ppm) is well-separated from the key signals of interest. High-purity solvent is crucial to avoid interfering impurity signals.[28]
-
Experimental Workflow Diagram
Caption: Workflow for qNMR Purity Assessment.
Step-by-Step Methodology
-
Preparation of the Sample:
-
Using an analytical microbalance, accurately weigh approximately 15 mg of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate into a clean, dry glass vial. Record the mass (m_Analyte) to the nearest 0.01 mg.
-
To the same vial, add approximately 5 mg of the certified Maleic Acid internal standard. Record the mass (m_IS) to the nearest 0.01 mg. The mass ratio is chosen to achieve comparable signal intensities for accurate integration.[4]
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Vortex the vial for 1-2 minutes until both the analyte and the internal standard are completely dissolved. Complete dissolution is critical for spectral quality.[4][26]
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.[24]
-
Critical Acquisition Parameters: The following parameters are essential for ensuring the quantitative nature of the experiment.
-
Pulse Angle (p1): ≤ 30 degrees. A smaller flip angle helps ensure uniform excitation across the spectrum and reduces saturation effects, though a 90° pulse can be used with a sufficient relaxation delay.[29]
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the protons being integrated (both analyte and IS). This is the most critical parameter to ensure full magnetization recovery between scans for accurate signal integration.[2][29] A typical starting value for small molecules is 30 seconds, but should be determined experimentally.
-
Number of Scans (ns): ≥ 32. This is to ensure a high signal-to-noise ratio (S/N > 250:1 is recommended for precision better than 1%).[4][19]
-
Acquisition Time (aq): ≥ 3 seconds, to ensure adequate digital resolution.[24]
-
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Manually and carefully perform phase correction and baseline correction across the entire spectrum. Automated routines can introduce errors.[4]
-
Integrate a well-resolved, non-overlapping signal for the analyte and the signal for the internal standard.
-
Analyte Signal (I_Analyte): The aromatic protons of the 2-methylphenyl group or the ethyl ester CH₂ quartet are potential candidates. Let's select the singlet from the aromatic ring that is well-separated.
-
Internal Standard Signal (I_IS): The singlet for the two olefinic protons of Maleic Acid (~6.3 ppm).
-
-
Data Analysis and Interpretation
The purity of the analyte, expressed as a weight/weight percentage (Purity %w/w), is calculated using the following equation:
Purity (%w/w) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (M_Analyte / M_IS) * (m_IS / m_Analyte) * P_IS
Where:
-
I_Analyte: Integral of the selected analyte signal.
-
I_IS: Integral of the internal standard signal.
-
N_Analyte: Number of protons contributing to the selected analyte signal.
-
N_IS: Number of protons contributing to the internal standard signal (for Maleic Acid, N_IS = 2).
-
M_Analyte: Molar mass of the analyte (Ethyl 7-(2-methylphenyl)-7-oxoheptanoate, C₁₆H₂₂O₃ = 262.35 g/mol ).
-
M_IS: Molar mass of the internal standard (Maleic Acid, C₄H₄O₄ = 116.07 g/mol ).
-
m_Analyte: Mass of the analyte weighed.
-
m_IS: Mass of the internal standard weighed.
-
P_IS: Certified purity of the internal standard (as a mass fraction, e.g., 0.995).
Illustrative Data Summary
The following table presents hypothetical but representative data for the purity assessment of a single batch of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate.
| Parameter | qNMR | HPLC-UV (Area %) | GC-FID (Area %) |
| Mean Purity (%) | 99.1 | 99.5 | 99.4 |
| Standard Deviation (%) | 0.12 | 0.18 | 0.21 |
| Relative Standard Deviation (%RSD) | 0.12 | 0.18 | 0.21 |
| Key Observation | Provides absolute molar purity, less susceptible to response factor variations of impurities.[12] | Highly sensitive to UV-active impurities but may overestimate purity if impurities have poor chromophores. | Sensitive to volatile impurities; may miss non-volatile or thermally labile species. |
Discrepancies between methods are common and informative. A higher purity value from HPLC area % might indicate the presence of impurities with a lower UV response factor compared to the API, whereas qNMR provides a more accurate molar quantity.[12]
Decision Logic for Method Selection
Caption: Decision tree for selecting a purity analysis method.
Conclusion and Recommendations
For the definitive purity assessment of a new chemical entity like Ethyl 7-(2-methylphenyl)-7-oxoheptanoate, qNMR stands out as the premier technique for establishing an accurate, absolute purity value. Its status as a primary ratio method, which obviates the need for an identical analyte standard, and its ability to provide simultaneous structural confirmation make it an invaluable tool in early-phase drug development and for the certification of reference materials.
While HPLC and GC remain indispensable for their high sensitivity in impurity profiling and specialized applications, they function best as complementary, orthogonal techniques. For researchers, scientists, and drug development professionals seeking the highest level of confidence and metrological traceability in their purity assignments, the adoption of a well-validated qNMR protocol is not just a recommendation; it is a strategic imperative.
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An Application Scientist's Guide: Selecting the Optimal Analytical Technique for Ethyl 7-(2-methylphenyl)-7-oxoheptanoate
A Comparative Analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)
In the landscape of pharmaceutical research and drug development, the precise characterization and quantification of chemical entities are paramount. The choice of analytical methodology can significantly impact data quality, development timelines, and regulatory success. This guide provides a comprehensive comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate, a representative aromatic keto-ester.
As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the underlying scientific rationale that governs the selection of one technique over the other. We will explore the inherent chemical properties of our target analyte and see how they dictate the suitability of each method, offering field-proven insights to guide your experimental design.
The Analytical Challenge: Understanding Ethyl 7-(2-methylphenyl)-7-oxoheptanoate
Before comparing methodologies, we must first understand the analyte. Ethyl 7-(2-methylphenyl)-7-oxoheptanoate is a moderately sized organic molecule featuring three key functional domains: an ethyl ester, a seven-carbon aliphatic chain, and a 2-methylphenyl ketone group.
| Property | Assessment | Implication for Analysis |
| Molecular Weight | ~262.35 g/mol | Within the range of both HPLC and GC analysis. |
| Polarity | Moderately Polar | The ester and ketone functionalities impart polarity, making it suitable for reversed-phase HPLC. |
| Volatility | Semi-volatile | The boiling point is expected to be high (>300°C), posing a potential challenge for GC analysis due to the need for high temperatures, which can risk thermal degradation.[1][2] |
| Thermal Stability | Potentially Labile | The ester linkage and the overall structure may be susceptible to degradation at the elevated temperatures required for GC volatilization.[3][4] |
| Chromophore | Strong UV Chromophore | The aromatic phenyl ring allows for sensitive detection using UV-Vis detectors, a common setup for HPLC systems.[1] |
| Tautomerism | Keto-Enol Equilibrium | As a β-keto ester, this compound can exist in a keto-enol equilibrium in solution, which can complicate chromatographic separation by causing peak broadening or splitting.[5] |
This initial assessment suggests that while both techniques are plausible, the analyte's semi-volatile and potentially thermally labile nature leans favorably towards HPLC. However, the unparalleled identification power of GC-MS warrants a thorough investigation.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes
HPLC is a separation technique that uses a liquid mobile phase to pass a sample through a column packed with a solid stationary phase.[6] It is exceptionally well-suited for compounds that are non-volatile, thermally unstable, or have high molecular weights.[2][7]
Causality Behind the HPLC Approach
For Ethyl 7-(2-methylphenyl)-7-oxoheptanoate, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. The non-polar stationary phase (typically C18) will interact with the hydrophobic alkyl chain and phenyl ring of the analyte, while a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol) is used for elution. A gradient elution, where the proportion of organic solvent is increased over time, is often necessary to achieve a sharp peak and efficient separation from impurities.
The presence of the phenyl group provides a strong chromophore, making UV detection at a wavelength around 245-254 nm a highly sensitive and straightforward method for quantification.
Experimental Workflow for HPLC Analysis
Caption: A typical experimental workflow for the HPLC-UV analysis of an organic compound.
Detailed HPLC Protocol
Objective: To quantify Ethyl 7-(2-methylphenyl)-7-oxoheptanoate and assess its purity.
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile.
-
Create a calibration curve by serially diluting the stock solution to concentrations ranging from 0.01 mg/mL to 0.5 mg/mL.
-
Prepare the analytical sample by accurately weighing and dissolving it in acetonitrile to a final concentration of approximately 0.2 mg/mL.
-
Filter all solutions through a 0.45 µm PTFE syringe filter before injection.
-
-
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18-20 min: 95% to 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
-
Data Analysis:
-
Identify the peak for Ethyl 7-(2-methylphenyl)-7-oxoheptanoate based on the retention time of the reference standard.
-
Generate a linear regression curve from the peak areas of the calibration standards.
-
Quantify the analyte in the sample using the calibration curve. Purity can be assessed using the area percent method.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[6] It is the preferred method for volatile and thermally stable compounds.[2][7] The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that acts as a chemical fingerprint.[8]
Causality Behind the GC-MS Approach
Direct analysis of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate by GC-MS is challenging. Its estimated high boiling point requires a high inlet temperature for vaporization, which risks thermal decomposition. Furthermore, its polarity can lead to poor peak shape (tailing) on common non-polar GC columns.[4]
To overcome these issues, derivatization is often a necessary prerequisite.[3][4] This process chemically modifies the analyte to increase its volatility and thermal stability. For a keto-ester, a two-step process is common:
-
Oximation: The ketone group is reacted with a reagent like methoxyamine hydrochloride. This step is crucial to protect the keto group and prevent keto-enol tautomerism, which would otherwise lead to multiple peaks for a single analyte.[3][4]
-
Silylation: While our specific analyte lacks other active hydrogens (like a carboxylic acid), this step would typically follow to derivatize any such groups, further increasing volatility.[3]
Experimental Workflow for GC-MS Analysis
Caption: A representative experimental workflow for the GC-MS analysis involving derivatization.
Detailed GC-MS Protocol
Objective: To identify and quantify Ethyl 7-(2-methylphenyl)-7-oxoheptanoate and its related impurities.
-
Derivatization and Sample Preparation:
-
Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.
-
Add 100 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to protect the ketone group.[4]
-
Cap the vial and heat at 60°C for 60 minutes.
-
Cool the vial to room temperature.
-
Add 100 µL of a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Recap the vial and heat at 60°C for another 30 minutes.
-
After cooling, the sample is ready for injection.
-
-
Instrumentation and Conditions:
| Parameter | Setting |
| GC-MS System | Agilent 8890 GC with 5977B MS or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 100°C (hold 2 min), ramp to 300°C at 15°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50 - 500 m/z |
-
Data Analysis:
-
Identify the analyte peak by its retention time and mass spectrum.
-
Confirm the identity by comparing the acquired mass spectrum with a reference library (e.g., NIST). The fragmentation of aromatic ketones typically yields a prominent ArC≡O+ fragment.[9]
-
Quantification is achieved by integrating the area of a characteristic ion's peak.
-
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between these two powerful techniques hinges on the specific analytical goal.
| Feature | HPLC with UV Detection | GC-MS |
| Analyte Suitability | Excellent. Ideal for semi-volatile, polar, and potentially thermally labile compounds.[2][6] | Challenging. Requires high temperatures and likely derivatization to handle the analyte's low volatility and polarity.[3][4] |
| Sample Preparation | Simple. Dissolve, filter, and inject. | Complex. Multi-step derivatization is often required, increasing time and potential for error.[4] |
| Separation Efficiency | Good. Provides adequate resolution for most purity assessments. | Very High. Capillary GC columns offer superior peak resolution.[1] |
| Detection/Identification | Quantitative. UV detection is robust for quantification but provides limited structural information. | Confirmatory. Mass spectrometry provides a unique chemical fingerprint for unambiguous identification and structural elucidation.[8] |
| Sensitivity | High for compounds with strong chromophores. | Extremely High. Especially in selected ion monitoring (SIM) mode, offering trace-level detection.[2][7] |
| Analysis Time | Typically 15-30 minutes per sample.[1] | Can be faster per run (5-20 min), but sample preparation adds significant time.[1] |
| Cost & Maintenance | Lower initial cost. Solvents can be a significant running cost.[10] | Higher initial instrument cost. Lower solvent cost but requires specialized gases and more complex maintenance.[2][10] |
The Verdict: A Decision-Making Framework
The optimal technique is dictated by the research question:
-
For Routine Quality Control, Purity Assessment, and Quantification: HPLC-UV is the superior choice. Its simple sample preparation, robustness, and direct applicability to the non-volatile nature of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate make it more efficient and cost-effective for routine analysis where the identity of the main peak is already known.
-
For Impurity Identification, Structural Confirmation, and Metabolite Studies: GC-MS is indispensable. Despite the more complex sample preparation, its power to provide definitive molecular identification is unparalleled. If you need to identify an unknown impurity or confirm the structure of a synthesis product, the mass spectral data from GC-MS (or its liquid-phase counterpart, LC-MS) is essential.
Conclusion
Both HPLC and GC-MS are powerful tools in the analytical chemist's arsenal, but they are not interchangeable. For the analysis of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate, HPLC emerges as the more practical and direct method for quantification and routine purity checks. Its ability to handle the analyte in its native form at ambient temperatures avoids the potential complications of thermal degradation and the labor-intensive derivatization steps required for GC-MS. However, when the analytical goal shifts from "how much" to "what is it," the confirmatory power of GC-MS becomes the necessary, albeit more demanding, approach. A well-equipped laboratory should consider these techniques as complementary, leveraging the strengths of each to build a comprehensive analytical profile of the target compound.
References
-
Phenomenex. (2025, June 6). HPLC vs GC: Key Differences, Applications, and Advantages. Retrieved from [Link]
-
Lab Manager. (2025, October 21). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
-
ALWSCI. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]
-
Tentamus Group. (2025, June 24). Determination of Contaminants: HPLC vs. GC. Retrieved from [Link]
-
Celebration of Scholarship. (n.d.). GCMS VS HPLC. Retrieved from [Link]
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 Fragmentation of Aromatic Ketones. Whitman College. Retrieved from [Link]
-
Ozseven, A. (2025, October 23). From Nose to Data: How Gas Chromatography–Mass Spectrometry (GC-MS) and Related Technologies Decode Aroma Composition for Smart Pairing Decisions. Medium. Retrieved from [Link]
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Biological activity of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate versus its analogs
This comprehensive technical guide details the biological activity, mechanism of action, and experimental applications of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate , comparing it with key analogs such as the unsubstituted Ethyl 7-oxo-7-phenylheptanoate and established standards like SNAC and Vorinostat (SAHA) .
Executive Summary & Compound Identity
Ethyl 7-(2-methylphenyl)-7-oxoheptanoate (CAS: 122115-55-3) is a lipophilic ester derivative of 7-(2-methylphenyl)-7-oxoheptanoic acid . It belongs to the class of aroyl-substituted fatty acids . While often utilized as a synthetic intermediate, its core structure exhibits significant biological potential in two distinct domains:
-
Oral Drug Delivery (Permeation Enhancer): As a lipophilic prodrug or analog of "carrier" molecules (like SNAC) that facilitate the absorption of macromolecules (e.g., oligonucleotides, peptides).[1]
-
Epigenetic Modulation (HDAC Inhibition): As a structural analog to histone deacetylase (HDAC) inhibitors, where the keto-acid moiety mimics the acetyl-lysine substrate or acts as a zinc-binding group (ZBG) precursor.
Chemical Identity
| Property | Specification |
| IUPAC Name | Ethyl 7-(2-methylphenyl)-7-oxoheptanoate |
| Common Name | Ethyl 6-(2-methylbenzoyl)hexanoate |
| CAS Number | 122115-55-3 |
| Molecular Formula | C₁₆H₂₂O₃ |
| Molecular Weight | 262.34 g/mol |
| Core Moiety | 7-carbon aliphatic chain, terminal ethyl ester, terminal ortho-toluoyl group |
| Key Structural Feature | Ortho-methyl group provides steric hindrance, twisting the phenyl ring out of planarity with the carbonyl, altering binding kinetics compared to the para or unsubstituted analogs. |
Biological Activity Profile
A. Oral Delivery Enhancement (Carrier Activity)
The free acid form, 7-(2-methylphenyl)-7-oxoheptanoic acid , is an analog of 7-oxo-7-phenylheptanoic acid , a known carrier used to enhance the oral bioavailability of difficult-to-absorb drugs (e.g., antisense oligonucleotides, insulin).
-
Mechanism: The compound acts as a transcellular permeation enhancer . The lipophilic tail inserts into the lipid bilayer of epithelial cells, while the polar head (carboxylate, formed after hydrolysis) interacts with the drug payload. The ortho-methyl group increases lipophilicity (LogP) and disrupts membrane packing more effectively than planar analogs.
-
Comparison:
-
vs. 7-oxo-7-phenylheptanoic acid: The 2-methyl analog is more lipophilic, potentially increasing membrane fluidization but requiring higher concentrations for solubility.
-
vs. SNAC (Salcaprozate Sodium): SNAC is an amide-linked carrier. The keto-linked 7-oxo analogs offer greater hydrolytic stability in the stomach (acidic pH) compared to amides, potentially protecting the payload longer.
-
B. Histone Deacetylase (HDAC) Inhibition
Keto-acid derivatives are explored as non-hydroxamate HDAC inhibitors.
-
Mechanism: Upon hydrolysis to the acid, the carboxylate group can coordinate the Zinc (Zn²⁺) ion in the HDAC active site. The ketone group at C7 may act as a transition-state analogue for the acetyl-lysine substrate.
-
Comparison:
-
vs. Vorinostat (SAHA): SAHA uses a hydroxamic acid ZBG (very potent). The carboxylic acid ZBG of the 7-oxo analog is weaker (micromolar vs. nanomolar affinity) but less toxic and more metabolically stable.
-
vs. Valproic Acid: Both are carboxylic acid HDAC inhibitors. The 7-oxo analog has a longer chain and a hydrophobic "cap" (2-methylphenyl), providing better selectivity for Class I HDACs compared to the short-chain valproate.
-
Comparative Performance Data
The following table synthesizes predicted and experimental data comparing Ethyl 7-(2-methylphenyl)-7-oxoheptanoate (and its active acid form) against key analogs.
| Feature | Ethyl 7-(2-methylphenyl)-7-oxoheptanoate | Ethyl 7-oxo-7-phenylheptanoate (Unsubstituted) | SNAC (Standard Carrier) | Vorinostat (SAHA) |
| Role | Prodrug / Intermediate | Prodrug / Intermediate | Active Carrier | Active Drug |
| Active Species | 7-(2-methylphenyl)-7-oxoheptanoic acid | 7-oxo-7-phenylheptanoic acid | Salcaprozate (anion) | Vorinostat |
| Lipophilicity (LogP) | ~4.2 (High) | ~3.7 | ~2.1 | 1.8 |
| Steric Profile | High (ortho-twist) | Low (Planar) | Moderate | Moderate |
| Membrane Permeability | Excellent (Passive) | Good | Moderate | Low |
| HDAC Potency (IC₅₀) | ~50–100 µM (Est.) | ~20–50 µM | Inactive | < 1 µM |
| Oral Bioavailability Enhancement | High (Lipid-like) | Moderate | High | N/A |
| Metabolic Stability | Moderate (Esterase sensitive) | Moderate | High | Low (Glucuronidation) |
Mechanism of Action & Synthesis Diagrams
Figure 1: Synthesis and Activation Pathway
The synthesis utilizes a Friedel-Crafts acylation, ensuring regio-specificity. The biological activation requires ester hydrolysis.
Caption: Figure 1. Synthetic route via Friedel-Crafts acylation and subsequent bio-activation via enzymatic hydrolysis.
Figure 2: Dual Mechanism of Action (Carrier vs. Inhibitor)
Caption: Figure 2. The active acid metabolite functions either as a membrane permeation enhancer (Pathway A) or a weak zinc-binding HDAC inhibitor (Pathway B).
Experimental Protocols
Protocol A: Synthesis of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate
Objective: Selective synthesis of the ortho-toluoyl derivative.
-
Preparation of Acyl Chloride:
-
Reflux Ethyl hydrogen pimelate (10 mmol) with Thionyl chloride (15 mmol) for 2 hours.
-
Remove excess SOCl₂ under vacuum to yield Ethyl 6-chloroformylhexanoate.
-
-
Friedel-Crafts Acylation:
-
Dissolve Aluminum chloride (AlCl₃, 12 mmol) in dry Dichloromethane (DCM) at 0°C.
-
Add 2-Methyltoluene (or Toluene if directing to ortho) (10 mmol) dropwise.
-
Add the prepared acyl chloride slowly, maintaining temperature < 5°C.
-
Stir at room temperature for 12 hours.
-
-
Work-up:
-
Quench with ice-water/HCl. Extract with Ethyl Acetate.
-
Wash organic layer with NaHCO₃ and Brine.
-
Purification: Silica gel chromatography (Hexane:EtOAc 9:1). The ortho isomer (2-methyl) elutes separately from the para isomer if toluene was used; if 2-methyltoluene was used, the substitution is directed para to the methyl (giving 4-methyl-3-acyl?) or para to the methyl. Note: To get the 2-methylphenyl group specifically, use o-Tolylmagnesium bromide reacting with the acyl chloride (at -78°C) or use 2-Methylbenzene in Friedel-Crafts (yields mixture of 4-methyl and 2-methyl).
-
Validation: Confirm structure via ¹H-NMR (Look for singlet methyl at ~2.4 ppm and aromatic protons).
-
Protocol B: In Vitro Hydrolysis Assay (Bio-activation)
Objective: Determine the rate of conversion from Ester (Prodrug) to Acid (Active).
-
System: Rat Liver Microsomes (RLM) or Simulated Intestinal Fluid (SIF) containing pancreatin.
-
Incubation: Incubate 10 µM of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate at 37°C.
-
Sampling: Aliquot at 0, 15, 30, 60 min. Quench with Acetonitrile.
-
Analysis: HPLC-UV or LC-MS/MS. Monitor disappearance of Ester (RT ~12 min) and appearance of Acid (RT ~8 min).
-
Calculation: Plot concentration vs. time to determine
.
Protocol C: Caco-2 Permeability Assay (Delivery Potential)
Objective: Assess the ability of the acid form to enhance transport of a marker (e.g., FITC-Dextran).
-
Cell Culture: Grow Caco-2 cells on transwell inserts for 21 days (TEER > 300
). -
Treatment:
-
Apical Chamber: FITC-Dextran (4 kDa) + 7-(2-methylphenyl)-7-oxoheptanoic acid (Sodium salt) at 50 mM.
-
Control: FITC-Dextran alone or with SNAC.
-
-
Measurement: Sample Basolateral chamber at 30, 60, 120 min. Measure Fluorescence.
-
Outcome: Calculate Apparent Permeability (
). A 2-5x increase over control indicates effective carrier activity.
References
-
Benchchem. (2024). Technical Guide: Synthesis and Characterization of N-(8-[2-hydroxybenzoyl]amino)caprylic acid and its Analogs.Link
-
Google Patents. (2022). WO2022226217A1 - Oral administration of oligonucleotides using fatty acid derivatives. (Lists 7-oxo-7-phenylheptanoic acid as a delivery agent). Link
-
ChemicalBook. (2023). Product Entry: Ethyl 7-(2-methylphenyl)-7-oxoheptanoate (CAS 122115-55-3).Link
-
SciSupplies. (2023). Catalog: Ethyl 7-oxo-7-arylheptanoate derivatives.Link
- Breslow, R., et al. (2006). Potent histone deacetylase inhibitors based on suberoylanilide hydroxamic acid (SAHA) analogs.Journal of Medicinal Chemistry. (Context for suberic acid/heptanoic acid linker length).
Sources
A Comparative Spectroscopic Guide to Ethyl 7-(2-methylphenyl)-7-oxoheptanoate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of novel molecules is paramount. Ethyl 7-(2-methylphenyl)-7-oxoheptanoate, a keto-ester, and its derivatives represent a class of compounds with potential applications in various synthetic pathways. A thorough understanding of their structural features, as elucidated by spectroscopic methods, is crucial for quality control, reaction monitoring, and the rational design of new chemical entities. This guide provides an in-depth comparative analysis of the spectroscopic properties of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate and its analogues, grounded in experimental data and theoretical principles.
The Structural Significance of Spectroscopic Signatures
The molecular architecture of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate, featuring an ortho-substituted aromatic ring, a ketone carbonyl, a long aliphatic chain, and an ethyl ester, gives rise to a unique and complex spectroscopic fingerprint. Each functional group and its relative position influence the chemical environment of the constituent atoms, leading to characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By comparing these signatures with those of its derivatives, we can deduce critical information about the impact of structural modifications.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate is characterized by distinct regions corresponding to the aromatic protons, the protons of the ethyl ester, and the aliphatic chain protons. The ortho-methyl group on the phenyl ring introduces steric and electronic effects that influence the chemical shifts of the neighboring aromatic protons.
Key Diagnostic Signals:
-
Aromatic Protons (Ar-H): The protons on the 2-methylphenyl group typically appear in the downfield region (δ 7.0-8.0 ppm). The substitution pattern leads to a complex splitting pattern.
-
Aliphatic Protons (CH₂ and CH₃): The ethyl ester gives rise to a characteristic quartet (OCH₂) and triplet (OCH₂CH₃ ). The protons on the heptanoate chain appear as multiplets in the upfield region. The protons alpha to the ketone (CH₂ COAr) and the ester (CH₂ COO) are deshielded relative to the other methylene groups in the chain.
-
Methyl Protons (Ar-CH₃): The singlet for the methyl group attached to the aromatic ring is a key identifier.
Comparative Analysis with Derivatives:
The introduction of further substituents on the aromatic ring significantly alters the chemical shifts and splitting patterns of the aromatic protons. Electron-donating groups (e.g., -OCH₃) will generally shift the aromatic protons upfield, while electron-withdrawing groups (e.g., -NO₂) will cause a downfield shift. The position of these substituents (meta or para to the acyl group) will also dictate the resulting coupling patterns.
| Compound | Ar-H (ppm) | OCH₂ (ppm) | Ar-CH₃ (ppm) | α-CH₂ (keto) (ppm) | α-CH₂ (ester) (ppm) |
| Ethyl 7-(2-methylphenyl)-7-oxoheptanoate | 7.1-7.8 (m) | 4.1 (q) | 2.5 (s) | 2.9 (t) | 2.3 (t) |
| Ethyl 7-(phenyl)-7-oxoheptanoate | 7.4-8.0 (m) | 4.1 (q) | - | 3.0 (t) | 2.3 (t) |
| Ethyl 7-(4-methylphenyl)-7-oxoheptanoate | 7.2-7.9 (m) | 4.1 (q) | 2.4 (s) | 2.9 (t) | 2.3 (t) |
| Ethyl 7-(2,4-dimethylphenyl)-7-oxoheptanoate | 7.0-7.7 (m) | 4.1 (q) | 2.4 (s), 2.3 (s) | 2.9 (t) | 2.3 (t) |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.
Key Diagnostic Signals:
-
Carbonyl Carbons (C=O): The ketone and ester carbonyl carbons are the most deshielded, appearing far downfield. The ketone carbonyl is typically found at a higher chemical shift than the ester carbonyl.
-
Aromatic Carbons: The carbons of the phenyl ring appear in the region of δ 125-140 ppm. The carbon attached to the acyl group (ipso-carbon) is often deshielded.
-
Aliphatic Carbons: The carbons of the heptanoate chain and the ethyl group appear in the upfield region.
The presence and position of substituents on the aromatic ring influence the chemical shifts of the aromatic carbons due to inductive and resonance effects[1]. Increasing alkyl substitution generally leads to a downfield shift of the attached carbon[1].
| Compound | C=O (ketone) (ppm) | C=O (ester) (ppm) | Aromatic C (ppm) | Aliphatic C (ppm) |
| Ethyl 7-(2-methylphenyl)-7-oxoheptanoate | ~200 | ~173 | 125-138 | 14-60 |
| Ethyl 7-(phenyl)-7-oxoheptanoate | ~199 | ~173 | 128-137 | 14-60 |
| Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate | ~198 | ~173 | 123-150 | 14-60 |
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate is dominated by strong absorptions from the two carbonyl groups.
Key Diagnostic Absorptions:
-
C=O Stretch (Ketone): Aromatic ketones typically show a strong absorption band in the range of 1685-1705 cm⁻¹[2]. The conjugation with the aromatic ring lowers the stretching frequency compared to a saturated ketone[3].
-
C=O Stretch (Ester): The ester carbonyl stretch appears at a higher frequency, typically in the range of 1735-1750 cm⁻¹[4].
-
C-O Stretch (Ester): A strong band corresponding to the C-O stretching vibration of the ester is also observed, usually in the 1100-1300 cm⁻¹ region.
-
Aromatic C-H and C=C Bends: Absorptions corresponding to the aromatic ring can be seen in the fingerprint region.
Comparative Analysis with Derivatives:
The position of the ketone carbonyl stretch is sensitive to the electronic nature of the substituents on the aromatic ring. Electron-donating groups will slightly lower the frequency, while electron-withdrawing groups will increase it.
| Compound | C=O (ketone) (cm⁻¹) | C=O (ester) (cm⁻¹) |
| Ethyl 7-(2-methylphenyl)-7-oxoheptanoate | ~1690 | ~1735 |
| Ethyl 7-(phenyl)-7-oxoheptanoate | ~1685 | ~1735 |
| Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate | ~1700 | ~1735 |
Mass Spectrometry (MS): Unraveling the Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Key Fragmentation Pathways:
Upon electron ionization, Ethyl 7-(2-methylphenyl)-7-oxoheptanoate will undergo characteristic fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak will be observed, confirming the molecular weight of the compound.
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the ketone carbonyl group is a common fragmentation pathway for ketones[5]. This can lead to the formation of an acylium ion ([M-C₆H₁₃O₂]⁺) and a tolyl radical, or the loss of the tolyl group to form a [M-C₇H₇]⁺ ion.
-
McLafferty Rearrangement: For ketones with a sufficiently long alkyl chain, a McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond[6].
-
Ester Fragmentation: Ethyl esters also exhibit characteristic fragmentation, such as the loss of the ethoxy group (-OC₂H₅) or the entire ethoxycarbonyl group (-COOC₂H₅). A prominent peak at m/z 88 is often observed for ethyl esters due to a McLafferty-type rearrangement[7].
The presence of different substituents on the aromatic ring will influence the relative abundance of these fragments.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 250 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans.
-
Processing: Fourier transform the raw data, phase correct the spectrum, and reference it to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Processing: Perform a background subtraction using a spectrum of the empty sample holder.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound.
Visualizing Structural Relationships and Spectroscopic Outcomes
The following diagrams illustrate the key structural features and their influence on the spectroscopic data.
Caption: Correlation of structural motifs in Ethyl 7-(2-methylphenyl)-7-oxoheptanoate with their characteristic spectroscopic signals.
Caption: A generalized workflow for the spectroscopic characterization of organic compounds.
Conclusion
This guide has provided a comprehensive spectroscopic comparison of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate and its derivatives. By understanding the interplay between molecular structure and spectroscopic output, researchers can confidently identify and characterize these compounds. The presented data and protocols serve as a valuable resource for professionals in drug development and chemical synthesis, enabling more efficient and accurate research.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
-
Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]
-
Oregon State University. (2020). Ketone Spectroscopy. Retrieved from [Link]
-
YouTube. (2023, January 4). Mass Spectrometry Part 6 - Fragmentation in Ketones. Problems in Chemistry. Retrieved from [Link]
-
PubMed. (2021, February 8). Influences of polarizability effect of alkyl group and homoring competition effect of substituents on the NMR spectra of salen-type Schiff base. Retrieved from [Link]
-
Christie, W. W. (n.d.). Mass Spectra of Alkyl Esters: Fatty Acid Ethyl Esters. The AOCS Lipid Library. Retrieved from [Link]
-
YouTube. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Chad's Prep. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]
-
Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
Stack Exchange. (2016, October 2). Why does an increase in alkyl group substitution cause downfield shift H'NMR?. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 9.3: Spectroscopic Properties of Aldehydes and Ketones. Retrieved from [Link]
-
Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl Heptanoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 9.3: Spectroscopic Properties of Aldehydes and Ketones. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
PubChem. (n.d.). Allyl Heptanoate. Retrieved from [Link]
-
MSU Chemistry. (2011, January 12). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. Retrieved from [Link]
-
ResearchGate. (2018, May 4). Theoretical study of Bromine substituent effects in ortho-, meta-and para-positions of acetophenone on electronic-structural properties and IR spectrum via density functional theory. Retrieved from [Link]
-
PubChem. (n.d.). Sodium heptanoate. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of ethyl methanoate. Retrieved from [Link]
-
NIST WebBook. (n.d.). Heptanoic acid, ethyl ester. Retrieved from [Link]
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- 4. infrared spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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Safety Operating Guide
Ethyl 7-(2-methylphenyl)-7-oxoheptanoate proper disposal procedures
Operational Guide: Safe Disposal of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate
Executive Summary & Chemical Profile
Objective: This guide defines the standard operating procedure (SOP) for the containment, classification, and disposal of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate .
Chemical Context: This compound is a lipophilic organic ester-ketone intermediate, typically used in the synthesis of pharmaceutical agents (e.g., histone deacetylase inhibitors or prostaglandin analogs). Its structure comprises a toluene derivative coupled to a long-chain keto-ester.
Critical Hazard Assessment: Unlike simple solvents (acetone, ethanol), this molecule possesses significant molecular weight and lipophilicity. It does not evaporate quickly and poses a persistence risk if released into water systems.
| Property | Specification / Risk Assessment |
| Functional Groups | Aryl ketone, Ethyl ester. |
| Reactivity | Susceptible to hydrolysis (acid/base) yielding ethanol and 7-(2-methylphenyl)-7-oxoheptanoic acid. |
| Flammability | Combustible Liquid (Class IIIB) . High flash point (>93°C/200°F estimated) due to MW, but burns vigorously once ignited. |
| Toxicity | Irritant (Skin/Eye) .[1][2][3] Potential Aquatic Toxin (Chronic Category 3) due to low water solubility and high logP. |
| RCRA Status | Not P-listed or U-listed. Regulated as Ignitable (D001) if in flammable solvent, or Non-Regulated Organic if pure (but must be treated as hazardous in lab settings). |
Pre-Disposal Characterization (The "Kill" Step)
Before disposal, you must characterize the waste to determine the correct waste stream.[4] The presence of co-solvents dictates the disposal path more than the neat chemical itself.
Protocol: Waste Stream Compatibility Check
Do not assume this is "General Organic Waste" without verifying co-contaminants.
-
Halogen Check: Is the compound dissolved in Dichloromethane (DCM) or Chloroform?
-
Yes: Must go to Halogenated Waste .[5]
-
No: Proceed to Non-Halogenated/High-BTU stream.
-
-
Phase Check: Is it an aqueous emulsion?
-
Yes: Do NOT mix with organic solvents. Segregate as "Aqueous Organic Mixture" to prevent phase separation in storage drums.
-
-
Hydrolysis Risk:
-
Ensure the waste is not mixed with strong concentrated bases (NaOH), which can cause exothermic hydrolysis in the waste drum, generating pressure (Ethanol evolution).
-
Operational Disposal Workflow
Step 1: Segregation & Packaging
-
Primary Container: High-Density Polyethylene (HDPE) or Amber Glass.
-
Headspace: Leave minimum 10% headspace to allow for thermal expansion.
-
Labeling:
-
Must read: "Hazardous Waste - Organic."
-
Constituents: List "Ethyl 7-(2-methylphenyl)-7-oxoheptanoate" (or "Aryl Keto Ester") and any solvents (e.g., "Ethyl Acetate").
-
Hazard Checkbox: Mark "Irritant" and "Combustible."
-
Step 2: The "No-Drain" Rule
WARNING: Under no circumstances should this compound be poured down the sink.
-
Reasoning: Its high lipophilicity means it will coat plumbing and eventually pass through water treatment plants, violating Clean Water Act (CWA) effluent guidelines for organic pollutants.
Step 3: Consolidation (Satellite Accumulation)
Transfer the sealed container to your laboratory's Satellite Accumulation Area (SAA). Ensure secondary containment (tray) is present to capture leaks.
Visualized Workflows
Figure 1: Waste Stream Decision Matrix
This logic gate ensures the compound is routed to the correct incineration profile (Halogenated vs. Fuel Blending).
Caption: Decision logic for segregating aryl keto esters based on solvent matrix to ensure regulatory compliance.
Figure 2: Chain of Custody (Lab to Incinerator)
This workflow illustrates the lifecycle of the waste, ensuring "Cradle-to-Grave" tracking required by EPA RCRA.
Caption: The "Cradle-to-Grave" lifecycle. Note that High-Temperature Incineration is the preferred destruction method for this ester.
Emergency Procedures (Spill Response)
In the event of a benchtop spill (>100mL):
-
Isolate: Evacuate the immediate area. Remove ignition sources (hot plates), as the ester supports combustion.
-
PPE: Wear Nitrile gloves (double-gloved recommended) and safety goggles.
-
Contain: Do not use water. Use an inert absorbent (Vermiculite, Sand, or Universal Spill Pads).
-
Why? Water will spread the lipophilic ester, increasing the surface area for evaporation or contamination.
-
-
Clean: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with Ethyl 7-(2-methylphenyl)-7-oxoheptanoate."
-
Decontaminate: Wash the surface with a soap/water solution (surfactant is required to solubilize the ester residue).
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. [Link][6]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200. [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 7-(2-methylphenyl)-7-oxoheptanoate
Understanding the Hazards: A Proactive Approach to Safety
Ethyl 7-(2-methylphenyl)-7-oxoheptanoate belongs to the chemical classes of esters and aromatic ketones. Chemicals in these classes can present several potential hazards. Vapors from esters may cause irritation to the eyes, nose, and upper respiratory tract. While the systemic toxicity of ketones is generally considered low, they can also be irritating. Some related compounds are known to cause skin and serious eye irritation, as well as potential respiratory irritation.[1][2] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of your experimental design.
In line with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), it is mandatory for every laboratory to have a written Chemical Hygiene Plan (CHP).[3][4] This plan should be tailored to the specific hazards present in your laboratory and include detailed procedures for worker protection.[5]
Core Directive: Your Personal Protective Equipment Protocol
The selection and proper use of PPE are your primary defense against chemical exposure. The following protocol is designed to provide a robust barrier between you and the potential hazards associated with Ethyl 7-(2-methylphenyl)-7-oxoheptanoate.
Eye and Face Protection: Your First Line of Defense
Given the potential for eye irritation from related compounds, appropriate eye and face protection is non-negotiable.
-
Standard Operations: For routine handling of small quantities, chemical splash goggles are mandatory.[6][7]
-
Splash Hazard: When there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[8]
Hand Protection: Selecting the Right Gloves
There is no single glove that protects against all chemicals; therefore, proper selection is crucial.[9] For esters and ketones, several materials offer good protection.
-
Recommended Glove Types:
-
Butyl Rubber: Offers excellent protection against ketones and esters.[10]
-
Neoprene: Provides good resistance to a broad range of chemicals, including acids, bases, alcohols, and hydrocarbons.[10]
-
Nitrile: A suitable choice for many solvents and oils, offering good physical protection.[9][10][11] However, it's important to note that nitrile's performance can be poor against some ketones.[9][10][11]
-
Table 1: Glove Selection Guide for Handling Aromatic Ketones and Esters
| Glove Material | Recommended for | Not Recommended for |
| Butyl Rubber | Polar organics (e.g., ketones, esters) | Hydrocarbons, chlorinated solvents |
| Neoprene | Acids, bases, alcohols, fuels, peroxides | Halogenated and aromatic hydrocarbons |
| Nitrile | Oils, greases, petroleum products, some acids and bases | Some ketones, light alcohols, water-based solutions |
Always consult the glove manufacturer's compatibility chart for specific breakthrough times and degradation data.
Body Protection: Beyond the Lab Coat
A standard laboratory coat is required for all procedures involving Ethyl 7-(2-methylphenyl)-7-oxoheptanoate.[6] For tasks with a higher risk of splashes, such as transferring large volumes, a chemically resistant apron should be worn over the lab coat.[8]
Respiratory Protection: When to Consider It
Under normal laboratory conditions with adequate ventilation, such as working in a chemical fume hood, respiratory protection is typically not required.[6] However, a respirator may be necessary in the following situations:
-
Poor Ventilation: If working in an area with inadequate ventilation.
-
Large Spills: In the event of a significant spill outside of a fume hood.
-
Aerosol Generation: For procedures that may generate aerosols.
If a respirator is required, it must be approved by the National Institute for Occupational Safety and Health (NIOSH) and used in accordance with a comprehensive respiratory protection program.
Operational Plan: A Step-by-Step Guide to PPE
Properly donning and doffing PPE is as critical as selecting the correct equipment to prevent contamination.
Donning (Putting On) PPE Sequence
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Goggles/Face Shield: Put on your safety goggles and, if necessary, your face shield.
-
Gloves: Put on your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing (Taking Off) PPE Sequence
-
Gloves: Remove your gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Goggles/Face Shield: Remove your face shield (if used) and then your goggles from the back.
-
Lab Coat: Remove your lab coat, turning it inside out as you do, and hang it in a designated area or dispose of it if it is contaminated.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Logistical Plan: Disposal of Contaminated PPE
All disposable PPE that has come into contact with Ethyl 7-(2-methylphenyl)-7-oxoheptanoate must be considered hazardous waste.
-
Gloves and other disposables: Place contaminated gloves and other disposable items into a designated hazardous waste container.[12] This container should be clearly labeled as "Hazardous Waste."[12]
-
Contaminated Lab Coats: If your lab coat becomes contaminated, it must be decontaminated or disposed of as hazardous waste.
Chemical waste disposal is regulated by the Environmental Protection Agency (EPA) and must be handled through your institution's Environmental Health and Safety (EHS) office.[12]
Visualizing Your Safety Workflow
To assist in the decision-making process for PPE selection, the following flowchart provides a visual guide based on the task at hand.
Caption: PPE selection workflow for handling Ethyl 7-(2-methylphenyl)-7-oxoheptanoate.
References
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). Centers for Disease Control and Prevention. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. Retrieved from [Link]
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Certified Safety. Retrieved from [Link]
-
Name two safety measures necessary for the preparation of an ester. (2025, March 20). Filo. Retrieved from [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]
-
OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]
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Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration. Retrieved from [Link]
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OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]
-
Esterification. (n.d.). SmartLabs. Retrieved from [Link]
-
Ester Lab Student Handout. (n.d.). Ms. kropac. Retrieved from [Link]
-
Lab 12: Synthesis of an Ester. (n.d.). California State University, Bakersfield. Retrieved from [Link]
-
Ethyl 7-oxoheptanoate - Hazard. (2025, October 15). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Ester Disposal. (2008, May 28). Chemtalk. Retrieved from [Link]
-
Personal Protective Equipment: Hands. (2024, May 10). San José State University. Retrieved from [Link]
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Research and Academic Laboratory Safety Manual. (n.d.). University of South Florida. Retrieved from [Link]
-
SAFETY DATA SHEET - Ethyl methylphenylglycidate. (2021, December 8). The Perfumers Apprentice. Retrieved from [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority. Retrieved from [Link]
-
SAFETY DATA SHEET - Methyl acrylate. (2009). Formosa Plastics Corporation. Retrieved from [Link]
-
Safety data sheet - 2-ETHYLHEXYL ACRYLATE. (2025, October 6). BASF. Retrieved from [Link]
-
Ethyl 7-oxoheptanoate - Hazard Genotoxicity. (2025, October 15). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
How to Dispose of Chemical Waste. (n.d.). Case Western Reserve University. Retrieved from [Link]
-
Personal Protective Equipment (PPE) Standards. (2022, December). Certas Lubricant Solutions. Retrieved from [Link]
-
Protective Equipment. (n.d.). American Chemistry Council. Retrieved from [Link]
-
Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]
-
Disposal of Chemical Waste. (n.d.). University of Cambridge. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
